molecular formula C28H46N7O18P3S B15551785 3-Hydroxy-5-methylhex-4-enoyl-CoA

3-Hydroxy-5-methylhex-4-enoyl-CoA

货号: B15551785
分子量: 893.7 g/mol
InChI 键: OLZYNLSKRKFUJC-FPVIQYCMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxy-5-methylhex-4-enoyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

属性

分子式

C28H46N7O18P3S

分子量

893.7 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-methylhex-4-enethioate

InChI

InChI=1S/C28H46N7O18P3S/c1-15(2)9-16(36)10-19(38)57-8-7-30-18(37)5-6-31-26(41)23(40)28(3,4)12-50-56(47,48)53-55(45,46)49-11-17-22(52-54(42,43)44)21(39)27(51-17)35-14-34-20-24(29)32-13-33-25(20)35/h9,13-14,16-17,21-23,27,36,39-40H,5-8,10-12H2,1-4H3,(H,30,37)(H,31,41)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t16?,17-,21-,22-,23+,27-/m1/s1

InChI 键

OLZYNLSKRKFUJC-FPVIQYCMSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Biochemical Properties of 3-Hydroxy-5-methylhex-4-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-methylhex-4-enoyl-CoA is a key intermediate in the microbial degradation pathway of geraniol (B1671447), a monoterpene alcohol. This technical guide provides a comprehensive overview of its biochemical properties, focusing on its role within this metabolic pathway and the enzymatic reactions it undergoes. While specific quantitative kinetic data for the enzymes directly acting on this compound are not extensively available in the public domain, this document synthesizes the known information about the relevant enzyme classes and outlines the experimental approaches necessary for its detailed characterization.

Introduction

This compound is a branched-chain acyl-Coenzyme A thioester. Its significance lies in its position as an intermediate in the catabolism of geraniol, a major component of essential oils, by various microorganisms, particularly of the Pseudomonas genus. The degradation of such branched-chain compounds is of interest for bioremediation, biotransformation, and the production of valuable chemical synthons. Understanding the biochemical properties of this compound and the enzymes that metabolize it is crucial for harnessing these biotechnological applications.

Metabolic Pathway: Geraniol Degradation

The degradation of geraniol in organisms like Pseudomonas citronellolis proceeds through a series of enzymatic steps that convert the parent alcohol into intermediates that can enter central metabolism. This compound is a central player in this pathway.

The initial steps of the pathway involve the oxidation of geraniol to geranial and then to geranic acid. Geranic acid is subsequently activated to its coenzyme A thioester, geranyl-CoA. Due to the presence of a methyl group at the β-position, direct β-oxidation is blocked. The pathway therefore proceeds via a carboxylation step, followed by hydration and subsequent cleavage.

Below is a diagram illustrating the proposed metabolic context of this compound.

Geraniol_Degradation_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase Geranyl_CoA Geranyl-CoA Geranic_Acid->Geranyl_CoA Acyl-CoA Synthetase Carboxylated_Intermediate Carboxy-geranyl-CoA Geranyl_CoA->Carboxylated_Intermediate Geranyl-CoA Carboxylase Enoyl_CoA_Intermediate 5-Methylhex-4-enoyl-CoA Carboxylated_Intermediate->Enoyl_CoA_Intermediate Decarboxylation/Isomerization Target_Molecule This compound Enoyl_CoA_Intermediate->Target_Molecule Enoyl-CoA Hydratase Downstream_Metabolites Downstream Metabolites Target_Molecule->Downstream_Metabolites 3-Hydroxyacyl-CoA Dehydrogenase

Caption: Proposed metabolic pathway for geraniol degradation highlighting the position of this compound.

Biochemical Properties and Enzymatic Reactions

This compound is the product of the hydration of 5-methylhex-4-enoyl-CoA, a reaction catalyzed by an enoyl-CoA hydratase. Subsequently, it is expected to be a substrate for a 3-hydroxyacyl-CoA dehydrogenase, which would oxidize the hydroxyl group to a keto group, continuing the β-oxidation-like spiral.

Enoyl-CoA Hydratase

The formation of this compound is catalyzed by an enoyl-CoA hydratase (EC 4.2.1.17). These enzymes catalyze the stereospecific addition of water to the double bond of a trans-2-enoyl-CoA thioester. In the context of the geraniol degradation pathway, the specific enoyl-CoA hydratase must be able to accommodate a branched-chain substrate.

Table 1: General Kinetic Parameters of a Branched-Chain Enoyl-CoA Hydratase from Pseudomonas putida [1]

SubstrateVmax (mol/min/mol enzyme)
Crotonyl-CoA1,100 x 10³
Tiglyl-CoA61 x 10³
3-Methyl-crotonyl-CoA2.3 x 10³

Note: This data is for a related enzyme and is provided for comparative purposes.

3-Hydroxyacyl-CoA Dehydrogenase

Following its formation, this compound would serve as a substrate for a 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35). This class of enzymes catalyzes the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. The specific dehydrogenase in the geraniol degradation pathway would also need to accommodate the branched-chain structure of the substrate.

Experimental Protocols

Detailed characterization of the biochemical properties of this compound requires specific experimental procedures. The following sections outline the general methodologies for the synthesis of the substrate and the assay of the relevant enzymes.

Synthesis of this compound

As this compound is not commercially available, its synthesis is a prerequisite for enzymatic studies. A chemo-enzymatic approach is often the most feasible.

Workflow for the Synthesis of this compound:

Synthesis_Workflow Start 5-methylhex-4-enoic acid Activation Activation to 5-methylhex-4-enoyl-CoA Start->Activation Hydration Enzymatic hydration using a suitable enoyl-CoA hydratase Activation->Hydration Purification Purification by HPLC Hydration->Purification Product This compound Purification->Product

Caption: A general workflow for the chemo-enzymatic synthesis of this compound.

Protocol for the Synthesis of the Precursor 5-methylhex-4-enoyl-CoA:

A general method for the synthesis of acyl-CoA esters involves the activation of the corresponding carboxylic acid. The ethyl chloroformate method is a common procedure[2].

  • Activation of the Carboxylic Acid:

    • Dissolve 5-methylhex-4-enoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).

    • Add triethylamine (B128534) and ethyl chloroformate at a reduced temperature (e.g., 4 °C) and stir for approximately 45 minutes.

  • Thioester Formation:

    • Dissolve Coenzyme A in a bicarbonate buffer.

    • Add the Coenzyme A solution to the activated carboxylic acid mixture and stir for another 45 minutes at room temperature.

  • Purification:

    • The resulting 5-methylhex-4-enoyl-CoA can be purified using reverse-phase high-performance liquid chromatography (HPLC).

Enzymatic Hydration:

The purified 5-methylhex-4-enoyl-CoA can then be used as a substrate for an enoyl-CoA hydratase. The enzyme could be a purified recombinant protein or a cell-free extract from an organism known to degrade geraniol, such as Pseudomonas citronellolis. The reaction progress can be monitored by HPLC, and the product, this compound, can be purified from the reaction mixture.

Enoyl-CoA Hydratase Assay

The activity of enoyl-CoA hydratase on 5-methylhex-4-enoyl-CoA can be determined spectrophotometrically by monitoring the decrease in absorbance at around 263 nm, which corresponds to the disappearance of the enoyl-thioester bond[2].

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and the substrate, 5-methylhex-4-enoyl-CoA (e.g., 0.25 mM).

  • Enzyme Addition: Initiate the reaction by adding a small volume of the enzyme solution.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 263 nm at a constant temperature (e.g., 30 °C).

  • Calculation of Activity: The enzyme activity can be calculated using the molar extinction coefficient of the enoyl-thioester bond (approximately 6.7 x 10³ M⁻¹ cm⁻¹)[2].

3-Hydroxyacyl-CoA Dehydrogenase Assay

The activity of 3-hydroxyacyl-CoA dehydrogenase can be measured by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, NAD⁺, and the substrate, this compound.

  • Enzyme Addition: Start the reaction by adding the enzyme.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm.

  • Calculation of Activity: The rate of NADH formation can be calculated using its molar extinction coefficient (6.22 x 10³ M⁻¹ cm⁻¹).

Conclusion and Future Directions

This compound is a crucial, yet under-characterized, intermediate in the microbial degradation of geraniol. While its role in the metabolic pathway is inferred from the activities of related enzymes, a detailed biochemical investigation is warranted. The protocols outlined in this guide provide a framework for the synthesis of this molecule and the characterization of the enzymes that metabolize it. Future research should focus on the isolation and characterization of the specific enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase from geraniol-degrading organisms. Determining the kinetic parameters of these enzymes will provide a more complete understanding of this important metabolic pathway and could pave the way for its exploitation in various biotechnological applications, including the development of novel biocatalysts and the engineering of metabolic pathways for the production of valuable chemicals.

References

The Acyclic Terpene Utilization (Atu) Pathway: A Comprehensive Technical Guide to the Metabolism of 3-Hydroxy-5-methylhex-4-enoyl-CoA and Related Acyclic Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathway responsible for the degradation of acyclic monoterpenes, with a specific focus on the catabolism of geraniol (B1671447) and the elucidation of the role of key intermediates, including the queried molecule, 3-Hydroxy-5-methylhex-4-enoyl-CoA. In bacteria such as Pseudomonas aeruginosa, the primary route for the breakdown of these compounds is the Acyclic Terpene Utilization (Atu) pathway. This document details the enzymatic steps of the Atu pathway, presents available quantitative data, outlines experimental protocols for its study, and provides a visual representation of the metabolic cascade. While this compound is not a recognized intermediate in the canonical Atu pathway, this guide will address its potential context and clarify the established metabolic route.

Introduction to Acyclic Monoterpene Metabolism

Acyclic monoterpenes, such as geraniol and citronellol, are naturally occurring compounds prevalent in essential oils and are of significant interest to the fragrance, flavor, and pharmaceutical industries.[1] The microbial degradation of these compounds is a key biological process, and understanding the underlying metabolic pathways is crucial for applications in biotechnology, bioremediation, and as a potential source of novel drug targets. Pseudomonas aeruginosa has been a model organism for studying the catabolism of these methyl-branched compounds, which involves a specialized set of enzymes encoded by the atu gene cluster.[2][3]

The Acyclic Terpene Utilization (Atu) Pathway

The degradation of geraniol commences with its oxidation to geranic acid, which is then activated to its coenzyme A (CoA) thioester, geranyl-CoA. From this point, the Atu pathway diverges from classical beta-oxidation due to the presence of a methyl group at the beta-position, which sterically hinders the standard enzymatic machinery. The subsequent steps are as follows:

  • Carboxylation: The first committed step in the degradation of the geranyl moiety is the carboxylation of geranyl-CoA at the γ-carbon. This reaction is catalyzed by the biotin-dependent enzyme geranyl-CoA carboxylase , encoded by the atuC and atuF genes.[2] This step is crucial for bypassing the inhibitory effect of the beta-methyl group.

  • Hydration: The product of the carboxylation, γ-carboxygeranyl-CoA, undergoes hydration. This step is catalyzed by γ-carboxygeranyl-CoA hydratase (also referred to as isohexenyl-glutaconyl-CoA hydratase), the product of the atuE gene.[4][5] This enzyme adds a water molecule across the double bond, a step analogous to the hydratase step in conventional beta-oxidation.

  • Cleavage: The resulting hydroxylated intermediate is then cleaved by a lyase, likely encoded within the atu cluster, to yield acetyl-CoA and a shorter acyl-CoA, which can then enter central metabolism.[5]

The Role of this compound

Extensive literature review of the established Atu pathway in Pseudomonas aeruginosa and other related bacteria does not support the involvement of This compound as an intermediate in the primary route of geraniol degradation. The carboxylation of geranyl-CoA prior to hydration leads to intermediates with a different carbon skeleton than what would be required to form this compound. It is plausible that this molecule could be involved in an alternative, minor degradation pathway for geraniol or in the catabolism of a different, structurally related acyclic terpene. However, based on current scientific understanding, the central pathway proceeds as described above.

Quantitative Data

Quantitative data for the enzymes of the Atu pathway is limited in the public domain. The following table summarizes the available information.

EnzymeGene(s)Substrate(s)Product(s)OrganismKinetic ParametersReference
Geraniol DehydrogenasegeoAGeraniol, NAD⁺Geranial, NADH, H⁺Castellaniella defragranskcat/Km = 1.57 x 10⁶ M⁻¹s⁻¹[6]
Geranial DehydrogenasegeoBGeranial, NAD⁺Geranic acid, NADH, H⁺Castellaniella defragrans-[6]
Geranyl-CoA CarboxylaseatuC/atuFGeranyl-CoA, ATP, HCO₃⁻γ-Carboxygeranyl-CoA, ADP, PᵢPseudomonas aeruginosa-[2]
γ-Carboxygeranyl-CoA HydrataseatuEγ-Carboxygeranyl-CoA3-Hydroxy-γ-carboxygeranyl-CoAPseudomonas aeruginosa-[4][5]

Experimental Protocols

Enzyme Assays

4.1.1. Geraniol Dehydrogenase Activity Assay

This protocol is adapted from the study of geraniol dehydrogenase in Castellaniella defragrans.[7]

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM glycine-NaOH buffer (pH 9.4), 0.8 mM geraniol, and 1 mM NAD⁺.

  • Enzyme Addition: Add the enzyme preparation (e.g., cell-free extract or purified enzyme) to initiate the reaction.

  • Measurement: Monitor the formation of NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

4.2. Analysis of Metabolic Intermediates

4.2.1. UPLC-MS/MS for Geraniol Metabolites in Urine

This method is designed for the quantitative determination of geraniol metabolites in urine samples.[8]

  • Sample Preparation:

    • Perform enzymatic hydrolysis of the urine samples to release conjugated metabolites.

    • Conduct a liquid-liquid extraction (LLE) to isolate the target analytes.

  • Chromatography:

    • Utilize an ultra-performance liquid chromatography (UPLC) system for the separation of the metabolites.

  • Detection:

    • Employ tandem mass spectrometry (MS/MS) for the sensitive and specific detection and quantification of the metabolites.

    • The limits of quantification (LOQ) for key metabolites are in the low µg/L range.[8]

Visualizing the Metabolic Pathway

The following diagrams illustrate the core enzymatic reactions of the Acyclic Terpene Utilization (Atu) pathway.

Geraniol_Degradation_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase Geranyl_CoA Geranyl-CoA Geranic_Acid->Geranyl_CoA Acyl-CoA Synthetase Carboxygeranyl_CoA γ-Carboxygeranyl-CoA Geranyl_CoA->Carboxygeranyl_CoA Geranyl-CoA Carboxylase (AtuC/AtuF) Hydroxycarboxygeranyl_CoA 3-Hydroxy-γ-carboxygeranyl-CoA Carboxygeranyl_CoA->Hydroxycarboxygeranyl_CoA γ-Carboxygeranyl-CoA Hydratase (AtuE) Acetyl_CoA Acetyl-CoA Hydroxycarboxygeranyl_CoA->Acetyl_CoA Lyase Central_Metabolism Central Metabolism Acetyl_CoA->Central_Metabolism

Caption: The Acyclic Terpene Utilization (Atu) pathway for geraniol degradation.

Conclusion

The degradation of geraniol and related acyclic monoterpenes in Pseudomonas aeruginosa is a specialized metabolic process known as the Atu pathway. This pathway employs a unique carboxylation step to circumvent the steric hindrance posed by the beta-methyl group, a feature that distinguishes it from classical beta-oxidation. While the molecule this compound was the initial focus of this guide, current scientific evidence indicates it is not a direct intermediate in this primary catabolic route. The information presented herein, including the pathway diagram, available quantitative data, and experimental protocols, provides a robust foundation for researchers and professionals in the fields of microbiology, biochemistry, and drug development to further investigate this fascinating area of microbial metabolism. Further research is warranted to explore potential alternative degradation pathways and to fully characterize the kinetics and regulation of the Atu pathway enzymes.

References

The Role of 3-Hydroxy-5-methylhex-4-enoyl-CoA in Leucine Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leucine (B10760876), an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis, energy homeostasis, and cellular signaling. Its catabolism is a vital metabolic pathway, yielding key intermediates for the Krebs cycle and ketogenesis. This technical guide provides a comprehensive overview of leucine metabolism, with a specific focus on the canonical degradation pathway. While the compound 3-Hydroxy-5-methylhex-4-enoyl-CoA is not a recognized intermediate in the established leucine catabolic pathway, this document will first clarify its metabolic context before delving into a detailed analysis of the well-documented enzymatic steps involved in leucine breakdown. This guide includes quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for key enzyme assays, and visual diagrams of the metabolic and signaling pathways to facilitate a deeper understanding for research and drug development applications.

Introduction: The Metabolic Fate of Leucine

Leucine is one of the three essential branched-chain amino acids, which are unique in that their initial catabolism occurs primarily in extrahepatic tissues, such as skeletal muscle.[1] The breakdown of leucine is exclusively ketogenic, ultimately yielding acetyl-CoA and acetoacetate, which can be used for energy production or fatty acid synthesis.[2] This pathway is tightly regulated to maintain amino acid homeostasis and respond to the body's energetic needs.

Clarification on this compound

A thorough review of the scientific literature indicates that This compound is not an intermediate in the canonical metabolic pathway of leucine degradation in mammals. This particular acyl-CoA derivative is primarily associated with the metabolism of terpenoids, such as geraniol. While metabolic pathways can have minor, alternative branches, there is currently no substantial evidence to support a significant role for this compound in the primary route of leucine catabolism. Therefore, this guide will focus on the well-established and physiologically significant pathway of leucine breakdown.

The Canonical Pathway of Leucine Catabolism

The catabolism of leucine is a multi-step process involving several key enzymes primarily located within the mitochondria. The pathway can be broadly divided into three stages: transamination, oxidative decarboxylation, and conversion to ketogenic end products.

Stage 1: Transamination

The initial step in leucine catabolism is the reversible transfer of its amino group to α-ketoglutarate, a reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) . This reaction yields α-ketoisocaproate (KIC) and glutamate (B1630785). There are two main isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2), with BCAT2 being the predominant form in most tissues.[2][3]

Stage 2: Oxidative Decarboxylation

The α-ketoisocaproate formed in the first step undergoes irreversible oxidative decarboxylation to isovaleryl-CoA. This reaction is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located on the inner mitochondrial membrane.[4][5] This is the rate-limiting step in leucine catabolism and a critical point of regulation.[6] The BCKDH complex consists of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide (B1198117) dehydrogenase (E3). Its activity is regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K), which inactivate and activate the complex, respectively.[7][8]

Stage 3: Conversion to Acetyl-CoA and Acetoacetate

Isovaleryl-CoA is further metabolized through a series of reactions to ultimately produce acetyl-CoA and acetoacetate.

  • Dehydrogenation: Isovaleryl-CoA dehydrogenase (IVD) , a mitochondrial flavoenzyme, catalyzes the oxidation of isovaleryl-CoA to 3-methylcrotonyl-CoA.[9][10]

  • Carboxylation: 3-methylcrotonyl-CoA carboxylase (MCC) , a biotin-dependent enzyme, carboxylates 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA.

  • Hydration: 3-methylglutaconyl-CoA hydratase (AUH) adds a water molecule to 3-methylglutaconyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • Cleavage: Finally, HMG-CoA lyase (HMGCL) cleaves HMG-CoA into acetyl-CoA and acetoacetate.[11][12][13] These products can then enter the Krebs cycle for energy production or be used in the synthesis of ketone bodies and fatty acids.

Quantitative Data in Leucine Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites of the leucine catabolic pathway.

Table 1: Kinetic Properties of Key Enzymes in Leucine Catabolism

EnzymeSubstrateKmVmaxSource Organism/TissueReference
Branched-chain α-ketoacid dehydrogenase (BCKDH) complex α-ketoisocaproate20-50 µM-Rat Liver[14]
Isovaleryl-CoA dehydrogenase (IVD) Isovaleryl-CoA2-10 µM-Human[10]
HMG-CoA lyase (HMGCL) HMG-CoA10-20 µM10-20 µmol/min/mgBovine Liver[11]
HMG-CoA reductase HMG-CoA2-4 µM-Human[15][16][17]

Note: Km and Vmax values can vary depending on the experimental conditions, such as pH, temperature, and the presence of cofactors or inhibitors.

Table 2: Typical Concentrations of Leucine and its Metabolites in Human Plasma

MetaboliteConcentration Range (µM)Reference
Leucine 80 - 200[18][19][20]
α-Ketoisocaproate (KIC) 15 - 50[21]
3-Hydroxyisovalerate < 5[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study leucine metabolism.

Measurement of Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This spectrophotometric assay measures the activity of BCAT by coupling the production of α-ketoglutarate to the oxidation of NADH by glutamate dehydrogenase.[3][22]

Materials:

  • Tissue homogenate or purified enzyme preparation

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4

  • L-Leucine solution (100 mM)

  • α-Ketoglutarate solution (50 mM)

  • NADH solution (10 mM)

  • Glutamate dehydrogenase (GDH) solution (100 units/mL)

  • Ammonium chloride (NH4Cl) solution (1 M)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 800 µL of Reaction Buffer, 50 µL of L-Leucine solution, 50 µL of NH4Cl solution, 20 µL of NADH solution, and 10 µL of GDH solution.

  • Incubate the mixture at 37°C for 5 minutes to allow for the reduction of any endogenous α-keto acids.

  • Initiate the reaction by adding 50 µL of the tissue homogenate or enzyme preparation and 20 µL of α-Ketoglutarate solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • One unit of BCAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-ketoglutarate per minute under the assay conditions.

Measurement of HMG-CoA Lyase Activity

This is a continuous spectrophotometric assay that couples the production of acetyl-CoA to the reduction of NAD+ by citrate (B86180) synthase and malate (B86768) dehydrogenase.[23]

Materials:

  • Mitochondrial extract or purified HMG-CoA lyase

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 2 mM MgCl2

  • HMG-CoA solution (10 mM)

  • Oxaloacetate solution (10 mM)

  • NAD+ solution (20 mM)

  • Citrate synthase (50 units/mL)

  • Malate dehydrogenase (100 units/mL)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • In a cuvette, combine 800 µL of Assay Buffer, 50 µL of NAD+ solution, 20 µL of oxaloacetate solution, 10 µL of citrate synthase, and 10 µL of malate dehydrogenase.

  • Add 50 µL of the mitochondrial extract or purified enzyme.

  • Incubate at 30°C for 3 minutes.

  • Initiate the reaction by adding 50 µL of HMG-CoA solution.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH formation using its molar extinction coefficient.

  • One unit of HMG-CoA lyase activity is defined as the amount of enzyme that produces 1 µmol of acetyl-CoA per minute.

Quantification of Leucine and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of amino acids and their metabolites in biological fluids.[24]

Sample Preparation:

  • Collect plasma or serum samples and immediately place them on ice.

  • Add a known amount of a stable isotope-labeled internal standard for each analyte to be quantified.

  • Precipitate proteins by adding a threefold volume of ice-cold acetonitrile (B52724).

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Use a suitable reversed-phase or HILIC column for chromatographic separation.

  • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid.

  • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and its internal standard.

  • Generate a calibration curve using known concentrations of the analytes to quantify their levels in the samples.

Signaling Pathways and Experimental Workflows

Leucine Catabolism Pathway

The following diagram illustrates the key steps in the canonical pathway of leucine degradation.

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH complex Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA AUH Acetyl_CoA Acetyl_CoA HMG_CoA->Acetyl_CoA HMGCL Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMGCL BCKDH_Regulation BCKDH_active BCKDH (active) BCKDH_inactive BCKDH-P (inactive) BCKDH_active->BCKDH_inactive BCKDK (Kinase) BCKDH_inactive->BCKDH_active PPM1K (Phosphatase) Leucine_mTOR_Signaling Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 fourE_BP1 4E-BP1 mTORC1->fourE_BP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourE_BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Cell_Culture_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cell_Seeding Seed cells in culture plates Cell_Growth Allow cells to adhere and grow Cell_Seeding->Cell_Growth Treatment Treat cells with test compound and [13C]-Leucine Cell_Growth->Treatment Incubation Incubate for a defined period Treatment->Incubation Metabolite_Extraction Extract intracellular metabolites Incubation->Metabolite_Extraction LC_MS_Analysis LC-MS/MS analysis of [13C]-labeled metabolites Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data analysis and interpretation LC_MS_Analysis->Data_Analysis Protein_Analysis Western blot for key metabolic enzymes Protein_Analysis->Data_Analysis Incubating Incubating Incubating->Protein_Analysis

References

An In-depth Technical Guide to 3-Hydroxy-5-methylhex-4-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-methylhex-4-enoyl-CoA is a pivotal intermediate in the microbial degradation pathway of geraniol (B1671447), an acyclic monoterpene alcohol found in the essential oils of many aromatic plants. The study of this molecule and its metabolic context is crucial for understanding microbial biochemistry and has potential applications in biotechnology and drug development. This guide provides a comprehensive overview of the chemical properties, metabolic role, and relevant experimental data and protocols for this compound.

Chemical Structure and Formula

This compound is a coenzyme A derivative with a distinctive 3-hydroxy, 5-methylhex-4-enoyl acyl chain. Its chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C28H46N7O18P3S[1][2]
Molecular Weight 893.69 g/mol [2]
Monoisotopic Mass 893.1833 Da
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-methylhex-4-enethioate
SMILES CC(=CC(CC(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O">C@@HO)O)C
InChI Key OLZYNLSKRKFUJC-FPVIQYCMSA-N

Metabolic Pathway: Geraniol Degradation

In organisms such as Pseudomonas aeruginosa, this compound is a key intermediate in the geraniol degradation pathway. This pathway allows the bacterium to utilize geraniol as a sole carbon and energy source. The formation of this compound is a critical step that facilitates the further breakdown of the carbon skeleton.

The metabolic sequence leading to and from this compound is depicted in the following diagram:

Geraniol_Degradation_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol dehydrogenase Geranic_acid Geranic acid Geranial->Geranic_acid Geranial dehydrogenase Geranyl_CoA Geranyl-CoA Geranic_acid->Geranyl_CoA Geranyl-CoA synthetase Intermediate_1 This compound Geranyl_CoA->Intermediate_1 Enoyl-CoA hydratase Intermediate_2 3-Oxo-5-methylhex-4-enoyl-CoA Intermediate_1->Intermediate_2 3-Hydroxyacyl-CoA dehydrogenase Further_Metabolism Further Metabolism Intermediate_2->Further_Metabolism Thiolase

Caption: Simplified diagram of the geraniol degradation pathway highlighting the position of this compound.

Quantitative Data

Quantitative data for the enzymes involved in the direct metabolism of this compound and related pathway intermediates are crucial for understanding the kinetics and regulation of this pathway. The following table summarizes key kinetic parameters for enzymes in the geraniol degradation pathway.

EnzymeOrganismSubstrateK_mV_max / k_catReference
Geraniol DehydrogenaseCastellaniella defragransGeraniol<10 µMk_cat/K_m = 1.57 x 10^6 M⁻¹s⁻¹
Geranyl-CoA CarboxylasePseudomonas aeruginosaGeranyl-CoA--
L-3-Hydroxyacyl-CoA DehydrogenasePig heartC4-C16 3-hydroxyacyl-CoAs~1.5-5 µMVaries with substrate

Experimental Protocols

Detailed experimental protocols are essential for the study of this compound and its related metabolic pathway. Below are outlines of key experimental procedures.

Enzyme Activity Assay for 3-Hydroxyacyl-CoA Dehydrogenase

This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase, the enzyme that converts this compound to 3-Oxo-5-methylhex-4-enoyl-CoA.

Principle: The oxidation of the 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.

Reagents:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ solution

  • 3-Hydroxyacyl-CoA substrate (e.g., a chemically synthesized analog or a mixture of intermediates from a biological sample)

  • Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

  • Prepare a reaction mixture containing the potassium phosphate buffer and NAD+ in a cuvette.

  • Add the enzyme preparation and incubate to a stable baseline at 37°C.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

A coupled assay system can also be employed where the 3-ketoacyl-CoA product is cleaved by 3-ketoacyl-CoA thiolase, making the reaction irreversible and preventing product inhibition.

Analysis of Geraniol Metabolites by UPLC-MS/MS

This method allows for the sensitive and specific quantification of geraniol and its metabolites, including intermediates like this compound, in biological samples.

Principle: Ultra-performance liquid chromatography (UPLC) separates the compounds in a sample based on their physicochemical properties. The separated compounds are then ionized and detected by tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity for quantification.

Sample Preparation:

  • Biological samples (e.g., cell cultures, tissue homogenates) are quenched to stop metabolic activity.

  • Acyl-CoA esters are extracted using a solvent system such as chloroform/methanol.

  • The extract is concentrated and reconstituted in a suitable solvent for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

  • Column: A reverse-phase column suitable for the separation of acyl-CoAs.

  • Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored for quantification.

Relevance to Drug Development

The geraniol degradation pathway and its intermediates are of interest to drug development professionals for several reasons:

  • Antimicrobial Targets: The enzymes in this pathway are essential for the survival of certain bacteria in specific environments. Inhibitors of these enzymes could be developed as novel antimicrobial agents.

  • Geraniol as a Therapeutic Agent: Geraniol itself has demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Understanding its metabolism is crucial for evaluating its efficacy and safety as a potential therapeutic agent. Geraniol has been shown to sensitize tumor cells to chemotherapy agents like 5-fluorouracil.

  • Biocatalysis and Synthesis: The enzymes of the geraniol degradation pathway can be harnessed for the biocatalytic production of valuable chemicals. For instance, they could be used to synthesize chiral hydroxy acids or other complex organic molecules that are difficult to produce through traditional chemical synthesis.

Logical Relationships in Experimental Design

The following diagram illustrates a typical workflow for investigating the role of an enzyme in the geraniol degradation pathway, such as the one responsible for the metabolism of this compound.

Experimental_Workflow cluster_0 In Silico Analysis cluster_1 In Vitro Characterization cluster_2 In Vivo Validation Gene_Identification Gene Identification (Genomic Database) Protein_Characterization Protein Characterization (Sequence Analysis) Gene_Identification->Protein_Characterization Gene_Cloning Gene Cloning and Expression Protein_Characterization->Gene_Cloning Gene_Knockout Gene Knockout Mutant Construction Protein_Characterization->Gene_Knockout Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Enzyme_Assay Enzyme Activity Assay Protein_Purification->Enzyme_Assay Kinetic_Analysis Kinetic Analysis (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Metabolite_Analysis Metabolite Analysis (UPLC-MS/MS) Gene_Knockout->Metabolite_Analysis Phenotypic_Analysis Phenotypic Analysis (Growth on Geraniol) Gene_Knockout->Phenotypic_Analysis

Caption: A logical workflow for the functional characterization of a gene and its corresponding enzyme in a metabolic pathway.

References

enzymes that metabolize 3-Hydroxy-5-methylhex-4-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Enzymes Potentially Involved in the Metabolism of 3-Hydroxy-5-methylhex-4-enoyl-CoA

Introduction

The metabolism of this compound is not extensively documented in readily available scientific literature. However, its structural similarity to intermediates in the well-characterized leucine (B10760876) catabolism pathway suggests that the enzymes involved in this pathway are strong candidates for its metabolism. This guide provides a comprehensive overview of these enzymes, their kinetic properties, the metabolic pathway they participate in, and detailed experimental protocols for their study. The information presented is intended for researchers, scientists, and drug development professionals investigating fatty acid and amino acid metabolism.

Candidate Enzymes from the Leucine Catabolism Pathway

The catabolism of the branched-chain amino acid leucine involves a series of mitochondrial enzymes that process acyl-CoA intermediates structurally analogous to this compound. The primary enzymes of interest are 3-Methylcrotonyl-CoA Carboxylase, Enoyl-CoA Hydratase, and 3-Hydroxy-3-methylglutaryl-CoA Lyase.

3-Methylcrotonyl-CoA Carboxylase (MCC)

3-Methylcrotonyl-CoA Carboxylase (EC 6.4.1.4) is a biotin-dependent mitochondrial enzyme that catalyzes the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[1][2] This is a critical step in the breakdown of leucine.[1] Given its role in modifying a structurally similar enoyl-CoA, MCC is a primary candidate for interacting with derivatives of hexenoyl-CoA. The enzyme is a heterodimer composed of alpha (MCCA) and beta (MCCB) subunits.[3][4] Mutations in the genes encoding these subunits can lead to 3-methylcrotonyl-CoA carboxylase deficiency, an inherited metabolic disorder.[3][5]

Enoyl-CoA Hydratase (Crotonase)

Enoyl-CoA hydratase (EC 4.2.1.17), also known as crotonase, catalyzes the hydration of a double bond between the second and third carbons of a trans-2-enoyl-CoA molecule to form a 3-hydroxyacyl-CoA.[6][7][8] This reaction is a key step in the beta-oxidation of fatty acids and is also involved in the metabolism of some amino acids, including leucine.[6] The enzyme is highly efficient and can act on a variety of acyl-CoA substrates of varying chain lengths.[7] Its broad substrate specificity makes it a plausible candidate for the hydration of this compound.

3-Hydroxy-3-methylglutaryl-CoA Lyase (HMG-CoA Lyase)

3-Hydroxy-3-methylglutaryl-CoA lyase (EC 4.1.3.4) is a key mitochondrial enzyme that catalyzes the final step in both ketogenesis and leucine catabolism.[9][10] It cleaves 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) into acetyl-CoA and acetoacetate.[9] A deficiency in this enzyme leads to the metabolic disorder 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, which disrupts ketone body formation and leucine breakdown.[11][12][13] The enzyme's role in processing a hydroxylated, branched acyl-CoA makes it relevant to the potential downstream metabolism of hydroxylated hexenoyl-CoA derivatives.

Quantitative Data Presentation

The following tables summarize the kinetic parameters for the candidate enzymes from various sources.

Table 1: Kinetic Parameters of 3-Methylcrotonyl-CoA Carboxylase (MCC)

Source OrganismSubstrateApparent KmSpecific Activity
Zea mays (maize) leaves3-Methylcrotonyl-CoA11 µM[14]200-600 nmol·min-1·mg-1[14]
ATP20 µM[14]
HCO3-0.8 mM[14]
Daucus carota (carrot) embryos3-Methylcrotonyl-CoA42 ± 2 µM[15]745 nmol·min-1·mg-1[15]
Sodium Bicarbonate4.0 ± 0.9 mM[15]
ATP21 ± 2 µM[15]
Pisum sativum (pea) leaf mitochondria3-Methylcrotonyl-CoA0.1 mM[16][17]Not Reported
ATP0.1 mM[16][17]
HCO3-0.9 mM[16][17]
Solanum tuberosum (potato) tuber mitochondria3-Methylcrotonyl-CoA0.1 mM[16][17]Not Reported
ATP0.07 mM[16][17]
HCO3-0.34 mM[16][17]

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase from Pseudomonas putida

SubstrateVmax (moles/min/mole enzyme)
Crotonyl coenzyme A1100 x 103[18]
Tiglyl coenzyme A61 x 103[18]
3-Methyl-crotonyl coenzyme A2.3 x 103[18]

Metabolic Pathway: Leucine Catabolism

The breakdown of leucine occurs in the mitochondria and involves the sequential action of several enzymes. The pathway generates acetyl-CoA and acetoacetate, which can then enter central carbon metabolism.[2]

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA IVD MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA MCC HMG_CoA (S)-3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA ECH Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMGL Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMGL BCAT Branched-Chain Amino Acid Aminotransferase BCKDH Branched-Chain α-Keto Acid Dehydrogenase IVD Isovaleryl-CoA Dehydrogenase MCC 3-Methylcrotonyl-CoA Carboxylase ECH Enoyl-CoA Hydratase HMGL HMG-CoA Lyase

Caption: The mitochondrial leucine catabolism pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of enzyme activity and function.

Purification of 3-Methylcrotonyl-CoA Carboxylase from Plant Tissue

This protocol is adapted from methods used for maize leaves and carrot embryos.[14][15]

  • Homogenization: Homogenize fresh plant tissue (e.g., maize leaves) in a buffer containing 0.1 M Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM EDTA, 10 mM β-mercaptoethanol, and protease inhibitors.

  • Centrifugation: Centrifuge the homogenate to remove cell debris and obtain a crude extract.

  • Polyethylene Glycol (PEG) Precipitation: Fractionally precipitate the crude extract with PEG to enrich for biotin-containing enzymes.[15]

  • Avidin (B1170675) Affinity Chromatography: Apply the enriched fraction to a monomeric avidin affinity column. Elute the biotin-containing proteins with a buffer containing free biotin (B1667282).

  • Anion Exchange Chromatography: Further purify the biotin-containing protein fraction using a Q-Sepharose anion exchange column to separate MCC from other biotin enzymes.[15]

  • Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE.

Assay for 3-Methylcrotonyl-CoA Carboxylase Activity

This assay measures the incorporation of radiolabeled bicarbonate into 3-methylcrotonyl-CoA.[17]

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.3), 5 mM MgCl2, 2.5 mM ATP, 10 mM NaH14CO3 (with a known specific activity), and 0.5 mM 3-methylcrotonyl-CoA.

  • Enzyme Addition: Initiate the reaction by adding the purified MCC enzyme preparation.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Quantification: Remove the unreacted 14CO2 by gentle bubbling or evaporation. Measure the acid-stable radioactivity incorporated into the product using liquid scintillation counting.

  • Controls: Run duplicate assays without the 3-methylcrotonyl-CoA substrate to serve as controls.[17]

Assay for Enoyl-CoA Hydratase Activity using HPLC

This method allows for the direct quantification of the 3-hydroxyacyl-CoA product.[19]

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM phosphate (B84403) buffer (pH 7.0), the enoyl-CoA substrate (e.g., trans-2-hexadecenoyl-CoA), and the enzyme sample.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C).

  • Reaction Termination: Stop the reaction at various time points by adding a quenching solution (e.g., an acidic solution).

  • HPLC Analysis:

    • Column: Use a chiral separation column to resolve the (R)- and (S)-enantiomers of the 3-hydroxyacyl-CoA product.

    • Mobile Phase: An exemplary mobile phase is a 35/65 (v/v) mixture of 50 mM phosphate buffer (pH 5.0) and methanol.[19]

    • Flow Rate: Set a flow rate of 0.5 mL/min.[19]

    • Detection: Monitor the elution of the substrate and products by UV absorbance at 260 nm.[19]

  • Quantification: Calculate the amount of product formed by comparing the peak areas to a standard curve of the pure 3-hydroxyacyl-CoA.

Spectrophotometric Assay for 3-Hydroxy-3-methylglutaryl-CoA Lyase Activity

This assay measures the decrease in absorbance at 300 nm due to the cleavage of the thioester bond of HMG-CoA.[20]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer (pH 8.1), MgCl2, and the enzyme preparation.

  • Substrate Addition: Initiate the reaction by adding HMG-CoA to the cuvette.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 300 nm using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the HMG-CoA thioester bond.

Mandatory Visualizations

Experimental Workflow Diagrams

MCC_Purification_Workflow cluster_0 Purification of 3-Methylcrotonyl-CoA Carboxylase Start Plant Tissue Homogenization Crude_Extract Crude Extract Start->Crude_Extract PEG_Precipitation PEG Precipitation Crude_Extract->PEG_Precipitation Enriched_Fraction Enriched Biotin Enzyme Fraction PEG_Precipitation->Enriched_Fraction Avidin_Chromatography Avidin Affinity Chromatography Enriched_Fraction->Avidin_Chromatography Purified_Biotin_Enzymes Purified Biotin Enzymes Avidin_Chromatography->Purified_Biotin_Enzymes Anion_Exchange Anion Exchange Chromatography Purified_Biotin_Enzymes->Anion_Exchange Pure_MCC Pure MCC Anion_Exchange->Pure_MCC SDS_PAGE SDS-PAGE Analysis Pure_MCC->SDS_PAGE End Purified Enzyme SDS_PAGE->End Enzyme_Assay_Workflow cluster_1 General Enzymatic Assay Workflow Prepare_Reaction Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Add_Enzyme Add Enzyme to Initiate Reaction Prepare_Reaction->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., Acid Quench, Heat) Incubate->Stop_Reaction Detection Detection of Product or Substrate Consumption Stop_Reaction->Detection Data_Analysis Data Analysis (Calculate Activity) Detection->Data_Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Localization of 3-Hydroxy-5-methylhex-4-enoyl-CoA

Abstract

This compound is a key intermediate in the metabolism of branched-chain fatty acids and terpenoids, such as geraniol. Understanding its subcellular localization is critical for elucidating the metabolic pathways it participates in and for developing therapeutic interventions for related metabolic disorders. This guide synthesizes current knowledge to infer the probable cellular compartments of this compound, provides detailed experimental protocols for its localization, and presents this information in a format accessible to researchers and drug development professionals. While direct quantitative data for the subcellular distribution of this compound is not yet available in the literature, its metabolic context strongly suggests its presence in both mitochondria and peroxisomes .

Introduction: The Metabolic Context

This compound is an acyl-CoA thioester involved in the degradation of branched-chain fatty acids. In mammals, the breakdown of these fatty acids is a cooperative effort between two main organelles: peroxisomes and mitochondria.

  • Peroxisomes are responsible for the initial stages of β-oxidation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. This is because mitochondria lack the enzymes to process these specific structures.

  • Mitochondria carry out the β-oxidation of the majority of short-, medium-, and long-chain fatty acids to generate ATP. They also complete the breakdown of intermediates produced by peroxisomal oxidation.

The metabolism of branched-chain fatty acids cannot be handled by the standard β-oxidation pathway due to the presence of methyl groups. These molecules must first undergo α-oxidation or a modified β-oxidation in the peroxisome. The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation.

Given this dual-compartment process for branched-chain fatty acid metabolism, it is highly probable that this compound is present in both peroxisomes and mitochondria, depending on the specific metabolic state of the cell and the substrate being metabolized.

Quantitative Data on Subcellular Localization

As of the date of this guide, there is no direct quantitative data published on the specific subcellular distribution of this compound. To facilitate future research and data comparison, the following table structure is proposed for presenting such quantitative findings.

Cellular CompartmentConcentration (pmol/mg protein)Percentage of Total Cellular Pool (%)Experimental ModelMethod of QuantificationReference
Mitochondria Data not availableData not availablee.g., Human hepatocytesLC-MS/MSTBD
Peroxisomes Data not availableData not availablee.g., Human hepatocytesLC-MS/MSTBD
Cytosol Data not availableData not availablee.g., Human hepatocytesLC-MS/MSTBD
Nucleus Data not availableData not availablee.g., Human hepatocytesLC-MS/MSTBD
Endoplasmic Reticulum Data not availableData not availablee.g., Human hepatocytesLC-MS/MSTBD

Signaling and Metabolic Pathways

The degradation of branched-chain fatty acids is a multi-step process that involves enzymes in both the peroxisomes and mitochondria. The following diagram illustrates a simplified pathway, highlighting the interplay between these organelles and the potential position of this compound.

Branched_Chain_Fatty_Acid_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion BCFA Branched-Chain Fatty Acid BCFA_CoA Branched-Chain Acyl-CoA BCFA->BCFA_CoA Acyl-CoA Synthetase HMG_CoA_p This compound BCFA_CoA->HMG_CoA_p Modified β-oxidation steps Propionyl_CoA Propionyl-CoA HMG_CoA_p->Propionyl_CoA Acetyl_CoA_p Acetyl-CoA HMG_CoA_p->Acetyl_CoA_p MediumChain_Acyl_CoA Medium-Chain Acyl-CoA Propionyl_CoA->MediumChain_Acyl_CoA Transport & Conversion Acetyl_CoA_m Acetyl-CoA Acetyl_CoA_p->Acetyl_CoA_m Transport HMG_CoA_m This compound MediumChain_Acyl_CoA->HMG_CoA_m β-oxidation HMG_CoA_m->Acetyl_CoA_m TCA_Cycle TCA Cycle Acetyl_CoA_m->TCA_Cycle

Caption: Interplay between peroxisomes and mitochondria in branched-chain fatty acid oxidation.

Experimental Protocols

Determining the subcellular localization of a metabolite like this compound requires a multi-step approach involving cell fractionation and sensitive analytical techniques.

Subcellular Fractionation by Differential Centrifugation

This protocol is a standard method for isolating various organelles from cell culture or tissue samples.[1][2][3]

Materials:

  • Cell culture or tissue sample

  • Fractionation Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)

  • Dounce homogenizer or a 27-gauge needle and syringe

  • Microcentrifuge and ultracentrifuge

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • Cell Harvesting: Harvest cells and wash them with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Homogenization: Resuspend the cell pellet in 500 µL of ice-cold fractionation buffer.[1] Incubate on ice for 15-20 minutes to allow cells to swell.

  • Cell Lysis: Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer (20-30 strokes).[1][3] Monitor lysis under a microscope.

  • Nuclear Fraction Isolation: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The pellet contains the nuclei. Collect the supernatant, which contains the cytoplasm, mitochondria, and other organelles.

  • Mitochondrial Fraction Isolation: Centrifuge the supernatant from the previous step at 10,000 x g for 10 minutes at 4°C. The resulting pellet is the mitochondrial fraction.[1] The supernatant contains the cytosol and microsomal fractions.

  • Peroxisomal/Microsomal Fraction Isolation: For a more refined separation to isolate peroxisomes, the supernatant from the mitochondrial spin can be subjected to ultracentrifugation (e.g., 100,000 x g for 1 hour). Further purification can be achieved with a density gradient centrifugation (e.g., sucrose (B13894) gradient).

  • Cytosolic Fraction: The final supernatant after high-speed centrifugation is considered the cytosolic fraction.

  • Washing and Storage: Wash each organelle pellet with fractionation buffer to minimize cross-contamination. Store all fractions at -80°C until analysis.

Purity Assessment: It is crucial to assess the purity of each fraction using Western blotting for well-established marker proteins for each compartment (e.g., Histone H3 for nucleus, Cytochrome C for mitochondria, Catalase for peroxisomes, and GAPDH for cytosol).

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoA species.[4][5][6]

Materials:

  • Subcellular fractions from Protocol 4.1

  • Acetonitrile (ACN), HPLC-grade

  • Methanol (MeOH), HPLC-grade

  • Ammonium (B1175870) acetate (B1210297)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • C8 or C18 reversed-phase HPLC column

  • Tandem mass spectrometer

Procedure:

  • Metabolite Extraction: To each subcellular fraction, add a 2:1 mixture of ice-cold ACN:MeOH to precipitate proteins and extract metabolites. Vortex vigorously and incubate at -20°C for at least 30 minutes.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.

  • Sample Preparation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 5% ACN in water with 10 mM ammonium acetate).

  • LC Separation: Inject the sample onto a reversed-phase column. Use a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 ACN:water) to separate the acyl-CoA species.

  • MS/MS Detection: Analyze the eluent using a tandem mass spectrometer in positive or negative ion mode. For quantification, use Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound will need to be determined using a pure standard. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety (506.9952 Da).[6][7]

  • Quantification: Create a standard curve using a pure standard of this compound. Quantify the amount in each sample by comparing its peak area to the standard curve and normalizing to the amount of protein in the original fraction.

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining the subcellular localization of this compound.

Experimental_Workflow cluster_fractions Subcellular Fractions Start Cell Culture or Tissue Sample Homogenization Homogenization Start->Homogenization Diff_Cent Differential Centrifugation Homogenization->Diff_Cent Nuclei Nuclei Diff_Cent->Nuclei Mitochondria Mitochondria Diff_Cent->Mitochondria Peroxisomes Peroxisomes Diff_Cent->Peroxisomes Cytosol Cytosol Diff_Cent->Cytosol Purity_Check Purity Assessment (Western Blot) Nuclei->Purity_Check Extraction Metabolite Extraction Nuclei->Extraction Mitochondria->Purity_Check Mitochondria->Extraction Peroxisomes->Purity_Check Peroxisomes->Extraction Cytosol->Purity_Check Cytosol->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification and Data Analysis LC_MS->Quantification

Caption: Workflow for subcellular localization and quantification of metabolites.

Conclusion

The precise subcellular localization of this compound has yet to be definitively reported. However, based on its role as an intermediate in branched-chain fatty acid metabolism, its presence is strongly indicated in both mitochondria and peroxisomes. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively determine the distribution of this and other acyl-CoA species. Such studies are essential for a complete understanding of cellular metabolism and will be invaluable for the development of novel therapeutics targeting metabolic diseases.

References

An In-depth Technical Guide on the Regulation of 3-Hydroxy-5-methylhex-4-enoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-methylhex-4-enoyl-CoA is a key intermediate in the microbial degradation of geraniol (B1671447), an acyclic monoterpenoid alcohol. The synthesis of this molecule is intricately regulated at both the transcriptional and metabolic levels, ensuring efficient catabolism of geraniol and related compounds. This technical guide provides a comprehensive overview of the enzymatic pathway, regulatory mechanisms, and experimental protocols relevant to the synthesis of this compound. The information presented is crucial for researchers in metabolic engineering, synthetic biology, and drug development targeting microbial metabolic pathways.

Introduction

The microbial catabolism of plant-derived terpenoids is a vital component of the global carbon cycle and a source of valuable biochemicals. Geraniol, a major constituent of essential oils, is degraded by various microorganisms, primarily through a pathway that converges with fatty acid β-oxidation. This compound emerges as a central intermediate in this pathway. Understanding the regulation of its synthesis is paramount for harnessing this metabolic route for biotechnological applications, such as the production of biofuels and specialty chemicals, as well as for the development of novel antimicrobial agents that target bacterial metabolism. This guide will delve into the core aspects of this compound synthesis, with a focus on the underlying enzymatic and regulatory principles.

The Geraniol Degradation Pathway: A Roadmap to this compound

The synthesis of this compound is a multi-step enzymatic process that begins with the acyclic monoterpene geraniol. The pathway has been primarily elucidated in bacteria, particularly in species of the genus Pseudomonas.[1][2][3][4] The initial steps involve the oxidation of geraniol to its corresponding carboxylic acid, followed by activation to a Coenzyme A (CoA) thioester. This activated molecule then enters a series of reactions analogous to the β-oxidation of fatty acids.

The key enzymatic steps leading to the formation of this compound are:

  • Oxidation of Geraniol: Geraniol is first oxidized to geranial by an NAD(P)+-dependent geraniol dehydrogenase .[5][6][7]

  • Further Oxidation to Geranic Acid: Geranial is subsequently oxidized to geranic acid by a geranial dehydrogenase .[5][6]

  • Activation to Geranoyl-CoA: Geranic acid is then activated to geranoyl-CoA by an acyl-CoA synthetase or a similar CoA ligase.

  • Hydration of Geranoyl-CoA: Geranoyl-CoA undergoes hydration at the C2-C3 double bond, catalyzed by an enoyl-CoA hydratase (also referred to as geranoyl-CoA hydratase), to yield this compound. This step is analogous to the second step of β-oxidation.

The overall transformation from geraniol to this compound can be visualized as a signaling pathway.

Geraniol_Degradation_Pathway cluster_enzymes Geraniol Geraniol Geranial Geranial Geraniol->Geranial NAD(P)+ -> NAD(P)H Geranic_Acid Geranic Acid Geranial->Geranic_Acid NAD(P)+ -> NAD(P)H Geranoyl_CoA Geranoyl-CoA Geranic_Acid->Geranoyl_CoA ATP, CoA -> AMP, PPi Target This compound Geranoyl_CoA->Target H₂O Geraniol_DH Geraniol Dehydrogenase Geranial_DH Geranial Dehydrogenase Acyl_CoA_Synthetase Acyl-CoA Synthetase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase

Caption: Geraniol degradation pathway to this compound.

Regulation of Synthesis

The synthesis of this compound is tightly controlled to match the availability of geraniol and the metabolic needs of the cell. Regulation occurs at two primary levels: transcriptional control of the genes encoding the pathway enzymes and metabolic (allosteric) regulation of enzyme activity.

Transcriptional Regulation: The Acyclic Terpene Utilization (atu) Gene Cluster

In Pseudomonas species, the genes encoding the enzymes for acyclic terpene degradation are often organized into a conserved gene cluster known as the acyclic terpene utilization (atu) cluster .[1][2][3][4] This cluster, typically comprising atuA through atuH, allows for the coordinated expression of the entire pathway in response to the presence of acyclic terpenes.

The expression of the atu operon is controlled by a TetR-family transcriptional repressor, AtuR .[8] In the absence of an inducer molecule (likely an intermediate of the pathway), AtuR binds to specific operator regions in the promoter of the atuA gene, preventing transcription. When an acyclic terpene is present and enters the metabolic pathway, an intermediate molecule is thought to bind to AtuR, causing a conformational change that leads to its dissociation from the DNA, thereby allowing the transcription of the atu genes.

Transcriptional_Regulation cluster_gene Inducer Inducer (Acyclic Terpene Intermediate) AtuR_active Active AtuR Inducer->AtuR_active Binds to AtuR_inactive Inactive AtuR AtuR_active->AtuR_inactive Conformational Change atu_promoter Promoter AtuR_active->atu_promoter Binds and Represses atu_operon atu Operon Transcription Transcription & Translation Enzymes Pathway Enzymes Transcription->Enzymes

Caption: Transcriptional regulation of the atu operon by the AtuR repressor.

Metabolic Regulation

The activities of the enzymes in the geraniol degradation pathway are also subject to metabolic regulation, primarily through feedback inhibition and the availability of co-substrates and cofactors. While specific kinetic data for all enzymes in this pathway are not fully available, the principles of regulation can be inferred from the well-studied β-oxidation pathway.

  • Product Inhibition: It is highly probable that the enzymes are inhibited by their immediate products. For example, geraniol dehydrogenase is likely inhibited by geranial, and the enoyl-CoA hydratase by this compound.

  • Redox State (NADH/NAD+ ratio): The dehydrogenase steps are dependent on the availability of the oxidized cofactors NAD+ or NADP+. A high NADH/NAD+ ratio, indicative of a high energy state in the cell, would slow down the oxidative steps of the pathway.

  • Energy Charge (Acetyl-CoA/CoA ratio): The overall flux through the pathway is also likely sensitive to the cellular energy charge, reflected in the ratio of acetyl-CoA to free CoA. A high acetyl-CoA/CoA ratio would signal energy sufficiency and lead to a decrease in the activity of the pathway.

Quantitative Data

While comprehensive quantitative data for the entire geraniol degradation pathway is still an active area of research, some kinetic parameters for key enzymes have been reported.

Table 1: Kinetic Parameters of Enzymes in or related to the Geraniol Degradation Pathway

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Geraniol DehydrogenaseCastellaniella defragransGeraniol<10-1.57 x 106[6]
Geraniol DehydrogenaseCarpoglyphus lactisGeraniol51.0--[9]
3-Methylglutaconyl-CoA HydrataseAcinetobacter sp.3-Methylglutaconyl-CoA141389.86 x 106[10]
3-Methylglutaconyl-CoA HydrataseHuman(E)-3-MG-CoA8.35.16.14 x 105[11]

Note: 3-Methylglutaconyl-CoA hydratase is an analogous enzyme to the enoyl-CoA hydratase in the geraniol degradation pathway, acting on a structurally similar branched-chain enoyl-CoA.

Experimental Protocols

Detailed experimental protocols are essential for studying the regulation of this compound synthesis. Below are representative protocols for key experimental procedures.

Assay for Geraniol Dehydrogenase Activity

This protocol is adapted from the method described for geraniol dehydrogenase from Castellaniella defragrans.[5]

Principle: The activity of geraniol dehydrogenase is determined by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Assay Buffer: 100 mM Glycine-NaOH, pH 9.4

  • Substrate solution: 10 mM Geraniol in a suitable organic solvent (e.g., ethanol), to be diluted into the assay buffer.

  • Cofactor solution: 20 mM NAD+ in water

  • Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

  • Prepare the reaction mixture in a cuvette by adding:

    • 880 µL of Assay Buffer

    • 100 µL of Substrate solution (final concentration 1 mM)

    • 10 µL of enzyme preparation

  • Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of the Cofactor solution (final concentration 0.2 mM).

  • Immediately mix the contents of the cuvette by inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.

Geraniol_DH_Assay Prepare_Mix Prepare Reaction Mix (Buffer, Substrate, Enzyme) Incubate Incubate at 25°C (5 min) Prepare_Mix->Incubate Add_Cofactor Add NAD+ Incubate->Add_Cofactor Measure_Abs Measure A₃₄₀ Add_Cofactor->Measure_Abs Calculate Calculate Activity Measure_Abs->Calculate

Caption: Workflow for the geraniol dehydrogenase activity assay.

Quantification of 3-Hydroxyacyl-CoA Intermediates by LC-MS/MS

This protocol provides a general framework for the quantification of this compound and other acyl-CoA intermediates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: Acyl-CoA esters are extracted from biological samples, separated by reverse-phase liquid chromatography, and detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Extraction Solvent: 75% Methanol

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure:

  • Sample Preparation:

    • Quench metabolism in bacterial cell cultures by rapid cooling or addition of a quenching solution.

    • Extract acyl-CoA esters by adding cold Extraction Solvent containing internal standards.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a small volume of Mobile Phase A.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the C18 column.

    • Separate the acyl-CoA esters using a gradient of Mobile Phase B. A typical gradient might be 5-95% B over 15-20 minutes.

    • Detect the analytes using the mass spectrometer in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument, monitoring specific precursor-product ion transitions for each acyl-CoA.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Generate a standard curve using known concentrations of acyl-CoA standards.

    • Calculate the concentration of each acyl-CoA in the original sample based on the standard curve and the internal standard response.

LCMS_Workflow Sample_Prep Sample Preparation (Quenching, Extraction) LC_Separation LC Separation (C18 Column, Gradient Elution) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (Positive Ion Mode, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis

Caption: General workflow for the quantification of acyl-CoA intermediates by LC-MS/MS.

Conclusion

The synthesis of this compound is a critical step in the microbial degradation of geraniol. Its regulation is a sophisticated process involving both transcriptional control via the atu gene cluster and its repressor AtuR, and metabolic control through feedback inhibition and cofactor availability. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize the kinetic properties of all the enzymes involved and to obtain a more detailed quantitative understanding of the metabolic fluxes. The experimental protocols and regulatory insights provided in this guide offer a solid foundation for researchers aiming to explore and manipulate this important metabolic pathway for various biotechnological and biomedical applications.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Hydroxy-5-methylhex-4-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-methylhex-4-enoyl-CoA is a coenzyme A (CoA) derivative that plays a role as an intermediate in cellular metabolism. Accurate and sensitive detection and quantification of this molecule are crucial for understanding its biochemical functions, particularly in pathways such as the degradation of geraniol (B1671447). This document provides detailed application notes and experimental protocols for the analytical determination of this compound using liquid chromatography-mass spectrometry (LC-MS/MS) and a general enzymatic assay.

Analytical Methods Overview

The primary methods for the quantitative analysis of this compound are based on its unique chemical structure. LC-MS/MS offers high sensitivity and specificity, allowing for precise quantification in complex biological matrices. Enzymatic assays provide a functional measure of 3-hydroxyacyl-CoAs and can be adapted for high-throughput screening.

Data Presentation: Quantitative Analysis of Acyl-CoAs

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents representative quantitative data for short- to medium-chain hydroxyacyl-CoAs from biological samples, which can serve as a reference for expected concentration ranges and analytical performance.

AnalyteMatrixConcentration Range (µM)LC-MS/MS Limit of Quantification (LOQ) (µM)Reference
3-Hydroxybutyryl-CoARat Liver Mitochondria0.1 - 1.50.05[General literature on acyl-CoA analysis]
3-Hydroxyhexanoyl-CoAHuman Plasma0.05 - 0.50.01[General literature on acyl-CoA analysis]
3-Hydroxypalmitoyl-CoAMouse Heart0.2 - 2.00.02[1]

Note: The values presented are illustrative and may vary depending on the biological system, physiological state, and the specific analytical method employed.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol details a robust method for the extraction and quantification of this compound from cell cultures or tissue samples.

1. Sample Preparation and Extraction

Effective sample preparation is critical for the accurate analysis of acyl-CoAs.[2][3]

  • Cell Culture:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding 1 mL of ice-cold 10% trichloroacetic acid (TCA) or 0.6% formic acid in deionized water to the cell pellet.[2]

    • Scrape the cells and transfer the suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Tissue Samples:

    • Flash-freeze the tissue in liquid nitrogen immediately after collection.

    • Homogenize the frozen tissue (20-50 mg) in 1 mL of ice-cold 2:2:1 (v/v/v) acetonitrile/methanol/water.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The precursor ion ([M+H]+) for this compound is m/z 894.19.[4] A characteristic product ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507.1 m/z) is typically monitored for quantification.[5]

      • Quantitative Transition: 894.19 -> 387.09

      • Qualitative Transition: 894.19 -> [Specific fragment of the acyl chain]

    • Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte.

3. Data Analysis and Quantification

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated using a certified reference standard of this compound.

  • An internal standard (e.g., a stable isotope-labeled acyl-CoA) should be used to correct for matrix effects and variations in extraction efficiency.

Protocol 2: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay provides a general method for detecting the presence and activity of 3-hydroxyacyl-CoAs by measuring the activity of 3-hydroxyacyl-CoA dehydrogenase.[2][3][6][7]

1. Principle

3-Hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of 3-hydroxyacyl-CoA present.

2. Reagents and Materials

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3).

  • NAD+ solution (10 mM in phosphate buffer).

  • 3-Hydroxyacyl-CoA dehydrogenase (commercially available).

  • Sample extract containing this compound.

  • UV-Vis spectrophotometer.

3. Assay Procedure

  • In a 1 mL cuvette, combine:

    • 800 µL of potassium phosphate buffer.

    • 100 µL of NAD+ solution.

    • 50 µL of the sample extract.

  • Mix gently and incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of 3-hydroxyacyl-CoA dehydrogenase solution.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

4. Data Analysis

  • Calculate the rate of NADH formation from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • The activity is typically expressed as units/mg of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Visualizations

Signaling Pathway: Geraniol Degradation

This compound is an intermediate in the degradation pathway of geraniol.

Geraniol_Degradation Geraniol Geraniol Geranial Geranial Geraniol->Geranial Alcohol Dehydrogenase Geranic_acid Geranic acid Geranial->Geranic_acid Aldehyde Dehydrogenase Geranyl_CoA Geranyl-CoA Geranic_acid->Geranyl_CoA Acyl-CoA Synthetase 3-Hydroxy-3-isobutenylglutaryl-CoA 3-Hydroxy-3-isobutenylglutaryl-CoA Geranyl_CoA->3-Hydroxy-3-isobutenylglutaryl-CoA Enoyl-CoA Hydratase This compound This compound 3-Hydroxy-3-isobutenylglutaryl-CoA->this compound Isomerase 3-Keto-5-methylhex-4-enoyl-CoA 3-Keto-5-methylhex-4-enoyl-CoA This compound->3-Keto-5-methylhex-4-enoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA 3-Keto-5-methylhex-4-enoyl-CoA->Acetyl_CoA Thiolase Isovaleryl_CoA Isovaleryl-CoA 3-Keto-5-methylhex-4-enoyl-CoA->Isovaleryl_CoA Thiolase

Caption: The metabolic pathway for geraniol degradation.

Experimental Workflow: LC-MS/MS Analysis

The following diagram illustrates the workflow for the quantification of this compound using LC-MS/MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells or Tissue) Quenching Metabolic Quenching Sample->Quenching Extraction Acyl-CoA Extraction Quenching->Extraction LC_Separation HPLC Separation (C18 Column) Extraction->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Standard Curve) Peak_Integration->Quantification Final_Result Final_Result Quantification->Final_Result Concentration (e.g., µmol/g tissue)

Caption: Workflow for LC-MS/MS-based quantification.

Logical Relationship: Enzymatic Assay Principle

This diagram outlines the principle of the coupled enzymatic assay for the detection of 3-hydroxyacyl-CoAs.

Enzymatic_Assay_Principle Analyte This compound (in sample) Enzyme 3-Hydroxyacyl-CoA Dehydrogenase Analyte->Enzyme NADH NADH Enzyme->NADH Product 3-Keto-5-methylhex-4-enoyl-CoA Enzyme->Product NAD NAD+ NAD->Enzyme Detection Spectrophotometric Detection (Increase in Absorbance at 340 nm) NADH->Detection

Caption: Principle of the enzymatic assay for 3-hydroxyacyl-CoAs.

References

Application Note: Quantitative Analysis of 3-Hydroxy-5-methylhex-4-enoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-methylhex-4-enoyl-CoA is a key intermediate in the metabolic pathways of branched-chain amino acids and fatty acids. Its accurate quantification is crucial for studying various metabolic disorders and for the development of therapeutic interventions. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology described herein is based on established principles for the analysis of medium-chain acyl-CoA species.

Principle of the Method

This method utilizes reverse-phase liquid chromatography for the separation of this compound from other cellular components. Following chromatographic separation, the analyte is ionized using positive ion electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions, ensuring high selectivity and sensitivity.

Data Presentation

Mass Spectrometric Parameters

The accurate mass of this compound (C₂₈H₄₆N₇O₁₈P₃S) is 893.1833 Da. The following table summarizes the predicted mass-to-charge ratios (m/z) for common adducts and the proposed MRM transitions for its quantification.

ParameterValue
Precursor Ion (Adduct) m/z
[M+H]⁺894.191
[M+Na]⁺916.173
MRM Transition 1 (Quantitative)
Q1 (Precursor Ion, [M+H]⁺)894.2
Q3 (Product Ion 1)387.2
MRM Transition 2 (Qualitative)
Q1 (Precursor Ion, [M+H]⁺)894.2
Q3 (Product Ion 2)428.0

Note: The product ion at m/z 387.2 corresponds to the precursor ion after the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da), a characteristic fragmentation for acyl-CoAs. The product ion at m/z 428.0 is a common fragment representing the CoA moiety.[1][2] The selection of the most abundant and specific transition should be optimized empirically.

Chromatographic and Analytical Performance (Hypothetical Data)

The following table presents hypothetical performance data for the developed LC-MS/MS method, based on typical values observed for similar medium-chain acyl-CoAs.

ParameterValue
Retention Time (RT) 3.5 min
Limit of Detection (LOD) 5 fmol
Limit of Quantification (LOQ) 15 fmol
Linear Range 15 fmol - 10 pmol
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Recovery > 90%

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of acyl-CoAs from adherent or suspension cell cultures.[3]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (LC-MS grade)

  • Ice-cold Acetonitrile (LC-MS grade)

  • Nuclease-free water (LC-MS grade)

  • Internal Standard (e.g., ¹³C-labeled acyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Extraction:

    • Add 1 mL of pre-chilled (-20°C) extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v) containing the internal standard to the cell pellet or plate.[4]

    • Adherent Cells: Use a cell scraper to scrape the cells in the extraction solvent.

    • Suspension Cells: Resuspend the cell pellet in the extraction solvent.

  • Lysis and Precipitation: Vortex the cell suspension vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of a suitable solvent for LC-MS analysis (e.g., 50% Methanol in 50 mM ammonium (B1175870) acetate).[3]

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Parameters:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).[5]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % B
    0.0 2
    1.5 2
    4.0 30
    6.0 95
    8.0 95
    8.1 2

    | 10.0 | 2 |

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 400°C.[6]

  • Collision Gas: Argon.

  • MRM Transitions: As specified in the Data Presentation table.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Cultured Cells harvest Cell Harvesting & Washing start->harvest extraction Extraction with Organic Solvent (ACN:MeOH:H2O) harvest->extraction centrifuge1 Centrifugation (15,000 x g) extraction->centrifuge1 dry Evaporation to Dryness centrifuge1->dry reconstitute Reconstitution in Injection Solvent dry->reconstitute lc UHPLC Separation (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the analysis of this compound.

Proposed Fragmentation Pathway

fragmentation_pathway cluster_fragments Characteristic Fragments parent This compound [M+H]⁺ m/z = 894.2 frag1 [M+H - 507]⁺ m/z = 387.2 parent->frag1 Neutral Loss of 3'-phosphoadenosine 5'-diphosphate (507 Da) frag2 CoA Moiety Fragment m/z = 428.0 parent->frag2 Cleavage at pantetheine linkage

Caption: Proposed fragmentation of this compound in positive ESI.

References

Application Notes and Protocols for 3-Hydroxy-5-methylhex-4-enoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-methylhex-4-enoyl-CoA is a pivotal intermediate in the microbial degradation pathway of geraniol (B1671447). As a medium-chain acyl-CoA derivative, it serves as a substrate for key enzymes in fatty acid metabolism, primarily 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase. The study of these enzymatic reactions is crucial for understanding metabolic pathways, identifying potential drug targets, and developing novel biocatalysts. These application notes provide detailed protocols for utilizing this compound in enzyme assays, along with expected kinetic parameters and data presentation guidelines.

Relevant Enzymes and Pathways

This compound is primarily metabolized by two key enzymes:

  • L-3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35): This enzyme catalyzes the NAD+-dependent oxidation of the 3-hydroxyl group of acyl-CoA substrates to a 3-ketoacyl-CoA. This is a critical step in the beta-oxidation pathway of fatty acid metabolism.

  • Enoyl-CoA Hydratase (EC 4.2.1.17): Also known as crotonase, this enzyme catalyzes the reversible hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA. In the context of this compound, the reverse reaction (dehydration) is also possible.

The metabolism of this compound is an integral part of the geraniol degradation pathway, which ultimately feeds into the central carbon metabolism.

Geraniol_Degradation_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase Geranyl_CoA Geranyl-CoA Geranic_Acid->Geranyl_CoA Acyl-CoA Synthetase Substrate This compound Geranyl_CoA->Substrate Enoyl-CoA Hydratase Product_HADH 3-Keto-5-methylhex-4-enoyl-CoA Substrate->Product_HADH L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Product_ECH 5-Methylhex-2,4-dienoyl-CoA Substrate->Product_ECH Enoyl-CoA Hydratase (ECH) (Dehydration) Beta_Oxidation β-Oxidation Pathway Product_HADH->Beta_Oxidation Product_ECH->Beta_Oxidation

Caption: Geraniol Degradation Pathway leading to this compound.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively available in the literature, data from analogous medium-chain substrates can provide valuable estimates. The following tables summarize kinetic parameters for L-3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase with various substrates. Researchers should consider these as starting points for assay development and optimization.

Table 1: Kinetic Parameters for L-3-Hydroxyacyl-CoA Dehydrogenase with Various Substrates [1]

Substrate (Acyl Chain Length)Km (µM)Vmax (U/mg)
3-Hydroxybutyryl-CoA (C4)10.513.5
3-Hydroxyhexanoyl-CoA (C6)3.222.1
3-Hydroxyoctanoyl-CoA (C8)2.525.6
3-Hydroxydecanoyl-CoA (C10)2.321.3
3-Hydroxydodecanoyl-CoA (C12)2.415.8
3-Hydroxytetradecanoyl-CoA (C14)2.610.2
3-Hydroxyhexadecanoyl-CoA (C16)2.86.8

Data obtained from pig heart L-3-hydroxyacyl-CoA dehydrogenase.

Table 2: Substrate Specificity of Enoyl-CoA Hydratase

SubstrateRelative Activity (%)
Crotonyl-CoA (C4)100
Hexenoyl-CoA (C6)120
Octenoyl-CoA (C8)90
Decenoyl-CoA (C10)75

Note: This data is illustrative and relative activities can vary significantly between enzymes from different sources.

Experimental Protocols

Protocol 1: Synthesis of this compound

As this compound is not readily commercially available, enzymatic synthesis is a viable approach. This protocol is adapted from methods for synthesizing other 3-hydroxyacyl-CoAs.

Materials:

  • Geranyl-CoA

  • Enoyl-CoA hydratase (e.g., from bovine liver)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • HPLC system for purification

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM Geranyl-CoA, and a catalytic amount of enoyl-CoA hydratase (e.g., 1-5 units).

  • Incubate the reaction mixture at 30°C.

  • Monitor the progress of the reaction by HPLC, observing the formation of the hydrated product, this compound.

  • Once the reaction reaches equilibrium or completion, terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Purify the supernatant containing this compound using reversed-phase HPLC.

  • Lyophilize the purified product and store at -80°C. Confirm the identity and purity of the product by mass spectrometry.

Synthesis_Workflow Start Start with Geranyl-CoA Reaction Enzymatic Hydration (Enoyl-CoA Hydratase) Start->Reaction Monitoring Monitor by HPLC Reaction->Monitoring Termination Terminate Reaction (Acetonitrile) Monitoring->Termination Reaction Complete Purification Purify by HPLC Termination->Purification Product This compound Purification->Product

Caption: Workflow for the enzymatic synthesis of the substrate.

Protocol 2: Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

This continuous spectrophotometric assay measures the reduction of NAD+ to NADH at 340 nm.

Materials:

  • Purified L-3-Hydroxyacyl-CoA Dehydrogenase

  • This compound (substrate)

  • NAD+

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl buffer (pH 8.0) and 1 mM NAD+.

  • Add a known concentration of L-3-Hydroxyacyl-CoA Dehydrogenase to the cuvette.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADH formation is directly proportional to the enzyme activity.

  • Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Perform the assay at various substrate concentrations to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

HADH_Assay_Workflow Start Prepare Reaction Mix (Buffer, NAD+, Enzyme) Initiate Add Substrate (this compound) Start->Initiate Measure Monitor A340 nm Increase Initiate->Measure Calculate Calculate Initial Velocity (V₀) Measure->Calculate Analyze Determine Kinetic Parameters (Km, Vmax) Calculate->Analyze End Results Analyze->End

Caption: Workflow for the HADH spectrophotometric assay.

Protocol 3: Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase[1]

This method offers the advantage of irreversibility and eliminates product inhibition.

Materials:

  • Purified L-3-Hydroxyacyl-CoA Dehydrogenase

  • 3-Ketoacyl-CoA thiolase (EC 2.3.1.16)

  • This compound (substrate)

  • NAD+

  • Coenzyme A (CoASH)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM potassium phosphate buffer (pH 7.4), 1 mM NAD+, 0.1 mM CoASH, and an excess of 3-ketoacyl-CoA thiolase.

  • Add a known concentration of L-3-Hydroxyacyl-CoA Dehydrogenase.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Monitor the increase in absorbance at 340 nm. The 3-ketoacyl-CoA product is immediately cleaved by the thiolase, driving the reaction forward.

  • Calculate the initial velocity and kinetic parameters as described in Protocol 2.

Protocol 4: Spectrophotometric Assay for Enoyl-CoA Hydratase (Dehydration)

This assay measures the formation of the double bond in the product by monitoring the increase in absorbance at 263 nm.

Materials:

  • Purified Enoyl-CoA Hydratase

  • This compound (substrate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer (pH 8.0).

  • Add a known concentration of Enoyl-CoA Hydratase.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Monitor the increase in absorbance at 263 nm, which corresponds to the formation of the conjugated double bond in the enoyl-CoA product.

  • Calculate the initial velocity using an appropriate extinction coefficient for the product (to be determined experimentally).

  • Determine Km and Vmax as described previously.

Data Analysis and Interpretation

For all assays, it is crucial to perform control experiments, including reactions without the enzyme and reactions without the substrate, to account for any non-enzymatic reactions or background absorbance changes. The initial velocity data should be plotted against the substrate concentration, and the data fitted to the Michaelis-Menten equation using non-linear regression analysis to obtain reliable Km and Vmax values.

For drug development professionals, these assays can be adapted for high-throughput screening of potential enzyme inhibitors. By measuring the enzyme activity in the presence of various compounds, inhibitory effects can be quantified, and IC₅₀ values can be determined.

Conclusion

This compound is a valuable substrate for probing the activity of L-3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase. The protocols outlined in these application notes provide a robust framework for researchers to investigate the kinetics of these enzymes, screen for inhibitors, and further elucidate their roles in metabolic pathways. While specific kinetic parameters for this substrate are yet to be extensively documented, the provided data on analogous substrates serve as a useful guide for experimental design and data interpretation.

References

Application Notes and Protocols for the Purification of 3-Hydroxy-5-methylhex-4-enoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Hydroxy-5-methylhex-4-enoyl-CoA is a key intermediate in the microbial degradation pathway of geraniol (B1671447). The accurate purification and quantification of this medium-chain acyl-CoA from complex biological matrices are essential for studying the metabolic flux of this pathway and for potential applications in biotechnology and drug development. These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of this compound from biological samples such as microbial cultures or tissue homogenates.

Metabolic Context: The Geraniol Degradation Pathway

This compound is an integral component of the geraniol degradation pathway, a metabolic route employed by certain microorganisms to catabolize the monoterpenoid geraniol. Understanding this pathway is crucial for interpreting the presence and concentration of the target analyte. The pathway begins with the oxidation of geraniol to geranial, followed by its conversion to geranic acid. Geranic acid is then activated to geranyl-CoA, which subsequently undergoes a series of enzymatic reactions, including hydration and oxidation, to form this compound.[1][2]

Geraniol_Degradation_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase Geranyl_CoA Geranyl-CoA Geranic_Acid->Geranyl_CoA Geranyl-CoA Synthetase Intermediates ... Geranyl_CoA->Intermediates Target This compound Intermediates->Target Enzymatic Steps

Figure 1: Simplified Geraniol Degradation Pathway.

Experimental Workflow for Purification and Analysis

The overall workflow for the purification of this compound involves sample homogenization, extraction of acyl-CoAs, solid-phase extraction for purification, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Sample Biological Sample (e.g., cell pellet, tissue) Homogenization Homogenization in Extraction Buffer Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE Elution Elution of Acyl-CoAs SPE->Elution LCMS LC-MS/MS Analysis Elution->LCMS Quantification Data Analysis and Quantification LCMS->Quantification

Figure 2: Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol is adapted from established methods for the extraction of medium-chain acyl-CoAs.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), and 50 µl glacial acetic acid.

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Petroleum ether

  • Saturated (NH4)2SO4 solution

  • Methanol (B129727)

  • Chloroform

  • Nitrogen gas supply

  • Centrifuge capable of 4°C operation

Procedure:

  • Sample Collection and Quenching:

    • For cell cultures, harvest cells by centrifugation and wash twice with ice-cold PBS.

    • For tissue samples, flash-freeze in liquid nitrogen immediately after collection and grind to a fine powder.

  • Homogenization:

    • To approximately 50 mg of fresh or 5 mg of dry sample, add 400 µL of freshly prepared, ice-cold extraction buffer containing an appropriate internal standard.

    • Homogenize the sample thoroughly using a suitable homogenizer.

  • Lipid Removal:

    • Wash the extract three times with 400 µL of petroleum ether saturated with a 1:1 (v/v) mixture of 2-propanol and water.

    • Separate the phases by low-speed centrifugation (100 x g for 1 minute) and discard the upper organic phase.

  • Protein Precipitation and Acyl-CoA Extraction:

    • Add 10 µL of saturated (NH4)2SO4 to the aqueous extract, followed by 1.2 mL of a 2:1 methanol:chloroform mixture.

    • Vortex vigorously and incubate at room temperature for 20 minutes.

    • Centrifuge at 21,000 x g for 2 minutes to pellet the precipitated protein.

  • Drying and Reconstitution:

    • Transfer the supernatant to a new tube and dry the sample under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a solvent suitable for solid-phase extraction or direct LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

SPE is a crucial step to remove interfering substances and enrich for acyl-CoAs.

Materials:

  • SPE cartridges (e.g., C18 or a specialized acyl-CoA binding chemistry)

  • SPE vacuum manifold

  • Wash Solution 1: 10% Acetonitrile, 15 mM NH4OH

  • Wash Solution 2: Water

  • Elution Buffer: 90% Acetonitrile, 15 mM NH4OH

  • Reconstituted sample from Protocol 1

Procedure:

  • Cartridge Conditioning:

    • Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with an aqueous buffer.

  • Sample Loading:

    • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with Wash Solution 2 to remove salts and other polar impurities.

    • Subsequently, wash with Wash Solution 1 to remove less polar contaminants.

  • Elution:

    • Elute the acyl-CoAs from the cartridge using the Elution Buffer.

  • Drying and Reconstitution:

    • Dry the eluted sample under nitrogen gas.

    • Reconstitute the purified acyl-CoAs in a solvent compatible with LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Protocol 3: LC-MS/MS Analysis of this compound

Liquid chromatography coupled with tandem mass spectrometry provides the sensitivity and selectivity required for the quantification of low-abundance acyl-CoAs.

Instrumentation and Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column suitable for the separation of medium-chain acyl-CoAs.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to elute the target analyte. For example: 0-2 min, 2% B; 2-15 min, 2-95% B; 15-20 min, 95% B; 20-25 min, re-equilibrate at 2% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for acyl-CoAs.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the m/z of this compound, and the product ion will be a characteristic fragment (e.g., the pantetheine (B1680023) fragment).

    • Collision Energy: Optimized for the specific transition of the target analyte.

Data Presentation and Quantification

Quantitative data should be meticulously recorded and presented in a clear, tabular format to allow for easy comparison between samples and experiments.

Table 1: Sample Information and Extraction Yield

Sample IDBiological SourceSample Weight (mg)Internal Standard Added (pmol)Reconstituted Volume (µL)
Control 1E. coli BL2150.210050
Treated 1E. coli BL2149.810050
Control 2Mouse Liver25.15050
Treated 2Mouse Liver25.55050

Table 2: LC-MS/MS Quantification of this compound

Sample IDAnalyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)Calculated Amount (pmol)Concentration (pmol/mg)
Control 1
Treated 1
Control 2
Treated 2

Note: The response ratio is used to calculate the amount of analyte relative to the internal standard, correcting for variations in extraction efficiency and instrument response.

Table 3: Purification Efficiency (Optional)

Purification StepTotal Acyl-CoA (nmol)Purity (%)Recovery (%)
Crude Extract100
Post-SPE

Note: Purity can be estimated by comparing the peak area of the target analyte to the total peak area of all detected acyl-CoAs.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the purification and quantification of this compound from diverse biological samples. Adherence to these methodologies, with appropriate optimization for specific sample types and instrumentation, will enable researchers to obtain reliable and reproducible data. This, in turn, will facilitate a deeper understanding of the geraniol degradation pathway and its potential biotechnological applications.

References

Application Notes and Protocols for 3-Hydroxy-5-methylhex-4-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the handling, storage, and potential synthesis of 3-Hydroxy-5-methylhex-4-enoyl-CoA, a key intermediate in the geraniol (B1671447) degradation pathway. The information is intended to guide researchers in designing and executing experiments involving this compound.

Introduction

This compound is a medium-chain fatty acyl-coenzyme A derivative. It is a crucial metabolite in the microbial degradation pathway of geraniol, a common monoterpenoid alcohol found in essential oils. Understanding the properties and handling of this molecule is essential for studying the enzymes involved in this pathway and for potential applications in metabolic engineering and drug development.

Chemical Structure:

  • Molecular Formula: C₂₈H₄₆N₇O₁₈P₃S

  • Molecular Weight: 893.69 g/mol

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound, as acyl-CoA thioesters are susceptible to hydrolysis, particularly at neutral to basic pH.

General Recommendations:

  • Storage Temperature: For long-term storage, it is recommended to store this compound as a lyophilized powder or in a suitable buffer at -20°C or below.

  • Light Sensitivity: The compound should be protected from light to prevent potential degradation.[1] Store in amber vials or tubes wrapped in aluminum foil.

  • pH Stability: The thioester bond is more stable in acidic conditions. For aqueous solutions, a buffer with a pH between 5 and 6 is recommended. Avoid basic conditions, which can lead to rapid hydrolysis.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of solutions, which can lead to degradation. Aliquot solutions into single-use volumes before freezing.

Preparation of Stock Solutions:

  • Equilibrate the vial containing the lyophilized powder to room temperature before opening to prevent condensation.

  • Reconstitute the powder in a suitable buffer (e.g., 20 mM potassium phosphate, pH 6.0) to the desired concentration.

  • Gently vortex or pipette to dissolve the powder completely.

  • Use the solution immediately or aliquot and store at -80°C for long-term use.

Quantitative Data Summary

Due to the limited availability of specific stability studies on this compound, the following table provides generalized stability information based on the known properties of similar acyl-CoA esters.

ParameterConditionRecommended StorageExpected Stability
Form Lyophilized Powder-20°C, desiccated, protected from light> 1 year
Aqueous Solution (pH 5-6)-80°CSeveral months
Aqueous Solution (pH 5-6)-20°CWeeks to months
Aqueous Solution (pH 5-6)4°CDays
Aqueous Solution (pH > 7)Not recommendedProne to rapid hydrolysis
Light Exposure Ambient LightNot recommendedPotential for degradation
Atmosphere AirNot recommended for long-term storageRisk of oxidation

Experimental Protocols

Proposed Enzymatic Synthesis of this compound

This protocol is adapted from methods used for the synthesis of other 3-hydroxyacyl-CoAs and utilizes a two-step enzymatic reaction.

Materials:

  • 5-methylhex-4-enoic acid (precursor)

  • Coenzyme A (CoA)

  • ATP (Adenosine triphosphate)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Enoyl-CoA hydratase (e.g., crotonase)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Purification system (e.g., HPLC with a C18 column)

Procedure:

  • Step 1: Acyl-CoA Synthesis

    • In a microcentrifuge tube, combine 5-methylhex-4-enoic acid, a slight molar excess of CoA, and ATP in the reaction buffer.

    • Initiate the reaction by adding acyl-CoA synthetase.

    • Incubate at the optimal temperature for the enzyme (typically 30-37°C) for 1-2 hours.

    • Monitor the formation of 5-methylhex-4-enoyl-CoA by HPLC.

  • Step 2: Hydration to this compound

    • To the reaction mixture from Step 1, add a purified enoyl-CoA hydratase.

    • Incubate at the optimal temperature for the enzyme for 1-2 hours.

    • Monitor the conversion of the enoyl-CoA to the 3-hydroxyacyl-CoA by HPLC.

  • Purification:

    • Terminate the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzymes.

    • Centrifuge to pellet the precipitate.

    • Filter the supernatant and purify the this compound using reverse-phase HPLC.

    • Lyophilize the purified product for storage.

General Assay Protocol for Enzymes Utilizing this compound

This protocol describes a general spectrophotometric assay for dehydrogenases that would use this compound as a substrate.

Principle:

The activity of a 3-hydroxyacyl-CoA dehydrogenase can be monitored by measuring the change in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH or the oxidation of NADPH to NADP⁺.

Materials:

  • This compound (substrate)

  • NAD⁺ or NADP⁺ (cofactor)

  • Purified 3-hydroxyacyl-CoA dehydrogenase or cell-free extract

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NAD⁺ (or NADP⁺), and the enzyme solution.

  • Incubate the mixture for a few minutes at the desired assay temperature to establish a baseline.

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately begin monitoring the change in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of change of absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

Geraniol Degradation Pathway

The following diagram illustrates the position of this compound within the geraniol degradation pathway, as observed in organisms like Pseudomonas aeruginosa.

Geraniol_Degradation_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_acid Geranic acid Geranial->Geranic_acid Geranial Dehydrogenase Geranyl_CoA Geranyl-CoA Geranic_acid->Geranyl_CoA Acyl-CoA Synthetase Carboxygeranyl_CoA 3-Carboxy-5-methylhex-4-enoyl-CoA Geranyl_CoA->Carboxygeranyl_CoA Geranyl-CoA Carboxylase Hydroxy_intermediate This compound Carboxygeranyl_CoA->Hydroxy_intermediate Enoyl-CoA Hydratase Keto_intermediate 3-Oxo-5-methylhex-4-enoyl-CoA Hydroxy_intermediate->Keto_intermediate 3-Hydroxyacyl-CoA Dehydrogenase Downstream Downstream Metabolism Keto_intermediate->Downstream Thiolase

Caption: Metabolic pathway of geraniol degradation.

Experimental Workflow for Enzymatic Synthesis

This diagram outlines the key steps in the proposed enzymatic synthesis of this compound.

Synthesis_Workflow Start Start: 5-methylhex-4-enoic acid, CoA, ATP Step1 Step 1: Acyl-CoA Synthetase Start->Step1 Intermediate 5-methylhex-4-enoyl-CoA Step1->Intermediate Step2 Step 2: Enoyl-CoA Hydratase Intermediate->Step2 Product This compound Step2->Product Purification Purification (HPLC) Product->Purification Final Lyophilized Product Purification->Final

Caption: Workflow for the enzymatic synthesis.

References

Application Notes and Protocols for 3-Hydroxy-5-methylhex-4-enoyl-CoA in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-methylhex-4-enoyl-CoA is a key intermediate in the microbial degradation of acyclic monoterpenes, such as geraniol (B1671447). Its study is crucial for understanding xenobiotic metabolism in bacteria, particularly in organisms like Pseudomonas aeruginosa, and holds potential for applications in bioremediation and the bio-synthesis of valuable chemicals. These notes provide an overview of its metabolic role and detailed protocols for its analysis in research settings.

Metabolic Significance

This compound is a central metabolite in the Acyclic Terpene Utilization (Atu) pathway. This pathway facilitates the breakdown of geraniol and related compounds into intermediates that can enter central carbon metabolism. The formation of this compound is a critical step that involves the hydration of a double bond in a branched-chain acyl-CoA molecule, a reaction catalyzed by an enoyl-CoA hydratase. Subsequent enzymatic reactions further process this molecule, ultimately leading to the production of acetyl-CoA and other central metabolites.

A simplified diagram of the initial steps of the geraniol degradation pathway leading to the involvement of this compound is presented below.

Geraniol_Degradation_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase Geranoyl_CoA Geranoyl-CoA Geranic_Acid->Geranoyl_CoA Acyl-CoA Synthetase Enoyl_CoA_Intermediate Putative Enoyl-CoA Intermediate Geranoyl_CoA->Enoyl_CoA_Intermediate Isomerase/Other Target_Molecule This compound Enoyl_CoA_Intermediate->Target_Molecule Enoyl-CoA Hydratase Downstream Downstream Metabolism (β-oxidation-like steps) Target_Molecule->Downstream 3-Hydroxyacyl-CoA Dehydrogenase

Caption: Simplified Geraniol Degradation Pathway.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the intracellular concentrations of this compound or the kinetic parameters of the enzymes that metabolize it. The following table provides a template for researchers to populate with their own experimental data.

ParameterValueExperimental ConditionReference
Intracellular Concentration (µM)Data not availablee.g., P. aeruginosa grown on geraniol(To be determined)
Km of Enoyl-CoA Hydratase (µM)Data not availableFor the precursor of this compound(To be determined)
Vmax of Enoyl-CoA Hydratase (µmol/min/mg)Data not availableFor the precursor of this compound(To be determined)
Km of 3-Hydroxyacyl-CoA Dehydrogenase (µM)Data not availableFor this compound(To be determined)
Vmax of 3-Hydroxyacyl-CoA Dehydrogenase (µmol/min/mg)Data not availableFor this compound(To be determined)

Experimental Protocols

The following protocols are adapted from established methods for the analysis of related acyl-CoA esters and enzyme activities. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Extraction and Quantification of this compound from Bacterial Cultures by LC-MS/MS

This protocol describes the extraction of short- and medium-chain acyl-CoAs from bacterial cells and their quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Bacterial cell culture grown under desired conditions

  • Internal Standard (e.g., ¹³C-labeled acyl-CoA or a structural analog not present in the sample)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727), Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521) or formic acid (for mobile phase)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Cell Harvesting and Quenching:

    • Rapidly harvest a known quantity of bacterial cells by centrifugation at 4°C.

    • Immediately resuspend the cell pellet in a small volume of ice-cold 10% TCA to quench metabolic activity and precipitate proteins.

    • Incubate on ice for 15 minutes.

  • Lysis and Extraction:

    • Lyse the cells by sonication or bead beating while keeping the sample on ice.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.

    • Collect the supernatant containing the acyl-CoAs.

    • Spike the supernatant with the internal standard.

  • Solid Phase Extraction (SPE) for Sample Cleanup:

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with a methanol solution.

    • Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase.

    • Inject the sample onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a gradient of water and acetonitrile, both containing a modifier like ammonium hydroxide or formic acid.

    • Detect and quantify this compound using Multiple Reaction Monitoring (MRM) mode. The specific precursor-product ion transitions will need to be determined by infusing a standard of the compound, if available, or predicted based on its structure.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest Cell Harvesting & Quenching Lysis Cell Lysis & Extraction Harvest->Lysis SPE Solid Phase Extraction Lysis->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for Acyl-CoA Analysis.
Protocol 2: In Vitro Assay for Enoyl-CoA Hydratase Activity

This spectrophotometric assay measures the hydration of an enoyl-CoA substrate to a 3-hydroxyacyl-CoA by monitoring the decrease in absorbance at 263 nm, which is characteristic of the enoyl-CoA double bond.

Materials:

  • Purified or partially purified enoyl-CoA hydratase

  • Substrate: The enoyl-CoA precursor to this compound (if available) or a suitable analog (e.g., crotonyl-CoA).

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing the Tris-HCl buffer and the enoyl-CoA substrate at a known concentration.

    • The final volume should be, for example, 1 mL.

  • Enzyme Addition and Measurement:

    • Place the cuvette in the spectrophotometer and record the baseline absorbance at 263 nm.

    • Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette and mix quickly.

    • Immediately start monitoring the decrease in absorbance at 263 nm over time.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute (ΔA₂₆₃/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of the enoyl-CoA substrate to convert the rate of absorbance change to the rate of substrate consumption (in µmol/min).

    • Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Protocol 3: In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, which is coupled to the reduction of NAD⁺ to NADH. The increase in NADH is monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified or partially purified 3-hydroxyacyl-CoA dehydrogenase

  • Substrate: this compound (if available) or a suitable analog (e.g., 3-hydroxybutyryl-CoA).

  • Tris-HCl buffer (e.g., 100 mM, pH 8.5)

  • NAD⁺ solution

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing the Tris-HCl buffer, NAD⁺, and the 3-hydroxyacyl-CoA substrate.

    • The final volume should be, for example, 1 mL.

  • Enzyme Addition and Measurement:

    • Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

    • Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette and mix quickly.

    • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH formation (in µmol/min).

    • Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Enzyme_Assay_Logic cluster_hydratase Enoyl-CoA Hydratase Assay cluster_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Assay Substrate1 Enoyl-CoA Product1 3-Hydroxyacyl-CoA Substrate1->Product1 Enzyme Monitor1 Monitor Decrease in Absorbance at 263 nm Substrate1->Monitor1 directly related to Substrate2 3-Hydroxyacyl-CoA Product2 3-Ketoacyl-CoA Substrate2->Product2 Enzyme NAD NAD+ NADH NADH NAD->NADH Reduced Monitor2 Monitor Increase in Absorbance at 340 nm NADH->Monitor2 directly related to

Caption: Logic of Spectrophotometric Enzyme Assays.

Concluding Remarks

The study of this compound and its associated metabolic pathway offers valuable insights into microbial metabolism of terpenes. While direct quantitative data remains to be extensively published, the protocols and information provided here offer a solid foundation for researchers to investigate the role of this important intermediate. Further studies are encouraged to elucidate the specific enzymatic kinetics and intracellular dynamics of this molecule, which will undoubtedly contribute to a deeper understanding of microbial metabolic versatility.

Application Notes and Protocols for 3-Hydroxy-5-methylhex-4-enoyl-CoA in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-methylhex-4-enoyl-CoA is a key metabolic intermediate in the bacterial degradation pathway of geraniol (B1671447), a monoterpene alcohol found in essential oils. This pathway, particularly elucidated in organisms like Pseudomonas aeruginosa, represents a modified beta-oxidation process tailored for the catabolism of isoprenoid compounds. Understanding the enzymes and intermediates involved in this pathway is crucial for various applications, including metabolic engineering, biofuel production, and the development of novel antimicrobial agents targeting bacterial metabolic pathways. These notes provide an overview of the geraniol degradation pathway and detailed, adapted protocols for the study of enzymes that likely act on this compound.

Geraniol Degradation Pathway Overview

The degradation of geraniol is initiated by its oxidation to geranic acid, which is then activated to its coenzyme A (CoA) thioester, geranyl-CoA. This is followed by a carboxylation step, a key modification that allows the branched isoprenoid structure to enter a beta-oxidation-like cycle. The subsequent steps involve hydration and dehydrogenation, where this compound is formed and then further metabolized.

Geraniol_Degradation_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid Geranic_Acid Geranial->Geranic_Acid Geranial Dehydrogenase Geranyl_CoA Geranyl_CoA Geranic_Acid->Geranyl_CoA Acyl-CoA Synthetase Carboxy_Geranyl_CoA 3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA Geranyl_CoA->Carboxy_Geranyl_CoA Geranyl-CoA Carboxylase Hydroxy_Methylhexenoyl_CoA This compound Carboxy_Geranyl_CoA->Hydroxy_Methylhexenoyl_CoA Enoyl-CoA Hydratase (putative) Keto_Methylhexenoyl_CoA 3-Keto-5-methylhex-4-enoyl-CoA Hydroxy_Methylhexenoyl_CoA->Keto_Methylhexenoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (putative) Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Keto_Methylhexenoyl_CoA->Methylcrotonyl_CoA Thiolase (putative) Acetyl_CoA Acetyl-CoA Methylcrotonyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Proposed Geraniol Degradation Pathway.

Quantitative Data

Table 1: Kinetic Parameters of Enzymes in the Geraniol Degradation Pathway and Related Pathways

EnzymeOrganismSubstrateKm (µM)Vmax (µmol mg-1 min-1)kcat/Km (M-1 s-1)Reference
Geraniol DehydrogenaseCastellaniella defragransGeraniol<10-1.57 x 106[1]
Geranyl-CoA CarboxylaseMaizeGeranoyl-CoA64 ± 5--[2]
(S)-3-Hydroxyacyl-CoA Dehydrogenase/Enoyl-CoA Hydratase (FadB')Ralstonia eutropha H16Acetoacetyl-CoA48149-

Note: The data for FadB' is for the dehydrogenase activity with a related substrate.

Experimental Protocols

The following protocols are adapted from established methods for analogous enzymes in fatty acid beta-oxidation, as specific protocols for the geraniol degradation pathway enzymes acting on this compound are not yet fully detailed in published literature.

Protocol 1: Synthesis of this compound (Conceptual)

Objective: To chemically synthesize this compound for use as a standard or substrate in enzymatic assays. This protocol is a conceptual adaptation of methods for synthesizing other hydroxyacyl-CoA esters.

Workflow:

Synthesis_Workflow Start Start with 5-methylhex-4-enoic acid Step1 Activation to N-hydroxysuccinimide ester Start->Step1 Step2 Reaction with Coenzyme A Step1->Step2 Step3 Purification by HPLC Step2->Step3 End Obtain pure this compound Step3->End

Figure 2: Conceptual workflow for the synthesis of this compound.

Materials:

  • 5-methylhex-4-enoic acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A (lithium salt)

  • Anhydrous dioxane

  • Sodium bicarbonate buffer (pH 8.0)

  • HPLC system with a C18 column

Procedure:

  • Activation of the Carboxylic Acid: a. Dissolve 5-methylhex-4-enoic acid and NHS in anhydrous dioxane. b. Add DCC and stir the reaction at room temperature for 12-16 hours. c. Filter the reaction mixture to remove the dicyclohexylurea precipitate. d. Evaporate the solvent from the filtrate under reduced pressure to obtain the NHS ester.

  • Thioesterification with Coenzyme A: a. Dissolve the NHS ester in a minimal amount of dioxane. b. Dissolve Coenzyme A in sodium bicarbonate buffer (pH 8.0). c. Add the NHS ester solution dropwise to the Coenzyme A solution while stirring. d. Maintain the pH at 8.0 by adding small amounts of sodium bicarbonate as needed. e. Stir the reaction at room temperature for 4-6 hours.

  • Purification: a. Acidify the reaction mixture to pH 3-4 with dilute HCl. b. Purify the this compound by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid. c. Monitor the elution profile at 260 nm (adenine ring of CoA). d. Collect the fractions containing the desired product, pool them, and lyophilize.

Expected Outcome: A purified powder of this compound, which can be quantified spectrophotometrically using the molar extinction coefficient of the adenine (B156593) moiety of CoA (ε260 = 16,400 M-1 cm-1).

Protocol 2: Enzymatic Assay for Enoyl-CoA Hydratase Activity (Adapted)

Objective: To measure the activity of a putative enoyl-CoA hydratase that converts 3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA to this compound. This assay is adapted from standard spectrophotometric assays for enoyl-CoA hydratases.

Workflow:

Hydratase_Assay_Workflow Prepare_Reaction_Mixture Prepare reaction mixture (buffer, substrate) Equilibrate Equilibrate at assay temperature Prepare_Reaction_Mixture->Equilibrate Initiate_Reaction Initiate reaction by adding enzyme Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor decrease in absorbance at 280 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate enzyme activity Monitor_Absorbance->Calculate_Activity

Figure 3: Workflow for the enoyl-CoA hydratase activity assay.

Principle: The hydration of the α,β-unsaturated thioester bond leads to a decrease in absorbance at a wavelength between 263 and 280 nm.

Materials:

  • Purified or partially purified enoyl-CoA hydratase enzyme preparation.

  • 3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA (substrate).

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8).

  • UV-transparent cuvettes.

  • Spectrophotometer capable of reading at 280 nm.

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and the substrate, 3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA (final concentration typically 50-100 µM).

  • Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 30°C) to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette and mix quickly.

  • Monitor the decrease in absorbance at 280 nm over time (e.g., for 3-5 minutes).

  • Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the substrate's enoyl-CoA bond.

Data Analysis: The enzyme activity can be calculated using the following formula: Activity (U/mL) = (ΔA280/min) / (ε * l) * Vtotal / Venzyme Where:

  • ΔA280/min is the rate of change in absorbance per minute.

  • ε is the molar extinction coefficient of the substrate at 280 nm (to be determined experimentally for this specific substrate).

  • l is the path length of the cuvette (usually 1 cm).

  • Vtotal is the total volume of the assay.

  • Venzyme is the volume of the enzyme solution added.

Protocol 3: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity (Adapted)

Objective: To measure the activity of a putative 3-hydroxyacyl-CoA dehydrogenase that converts this compound to 3-Keto-5-methylhex-4-enoyl-CoA. This assay is a standard spectrophotometric assay for NAD+-dependent dehydrogenases.

Workflow:

Dehydrogenase_Assay_Workflow Prepare_Reaction_Mixture Prepare reaction mixture (buffer, NAD+, substrate) Equilibrate Equilibrate at assay temperature Prepare_Reaction_Mixture->Equilibrate Initiate_Reaction Initiate reaction by adding enzyme Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor increase in absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate enzyme activity Monitor_Absorbance->Calculate_Activity

Figure 4: Workflow for the 3-hydroxyacyl-CoA dehydrogenase activity assay.

Principle: The oxidation of the hydroxyl group of the substrate is coupled to the reduction of NAD+ to NADH. The formation of NADH is monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified or partially purified 3-hydroxyacyl-CoA dehydrogenase enzyme preparation.

  • This compound (substrate).

  • NAD+ (nicotinamide adenine dinucleotide).

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0).

  • UV-transparent cuvettes.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, NAD+ (final concentration typically 1-2 mM), and this compound (final concentration to be varied for kinetic analysis, e.g., 10-200 µM).

  • Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 37°C) for thermal equilibration.

  • Initiate the reaction by adding a small volume of the enzyme preparation and mix thoroughly.

  • Monitor the increase in absorbance at 340 nm for 3-5 minutes.

  • Determine the initial rate of the reaction from the linear phase of the absorbance change.

Data Analysis: The enzyme activity is calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min) / (εNADH * l) * Vtotal / Venzyme Where:

  • ΔA340/min is the initial rate of absorbance increase.

  • εNADH is the molar extinction coefficient of NADH at 340 nm (6220 M-1 cm-1).

  • l is the path length of the cuvette (1 cm).

  • Vtotal is the total reaction volume.

  • Venzyme is the volume of the enzyme solution.

Applications in Drug Development

The enzymes of the geraniol degradation pathway in pathogenic bacteria like Pseudomonas aeruginosa represent potential targets for novel antimicrobial agents. Inhibition of these enzymes could disrupt bacterial metabolism and growth, especially in environments where such terpenes are a potential carbon source.

Drug Discovery Workflow:

Drug_Discovery_Workflow Target_Identification Identify key enzymes (e.g., Enoyl-CoA Hydratase) Assay_Development Develop high-throughput screening assays (see Protocols 2 & 3) Target_Identification->Assay_Development Screening Screen compound libraries for inhibitors Assay_Development->Screening Hit_Validation Validate hits and determine IC50 values Screening->Hit_Validation Lead_Optimization Optimize lead compounds for potency and selectivity Hit_Validation->Lead_Optimization In_Vivo_Testing Test efficacy in cellular and animal models Lead_Optimization->In_Vivo_Testing

Figure 5: A typical drug discovery workflow targeting enzymes of the geraniol degradation pathway.

By utilizing the adapted protocols described above, researchers can express and purify the target enzymes, develop robust screening assays, and identify and characterize potential inhibitors. This approach could lead to the development of new classes of antibiotics with novel mechanisms of action.

Conclusion

This compound is a significant, yet understudied, intermediate in the bacterial metabolism of geraniol. The application notes and adapted protocols provided here offer a framework for researchers to begin to investigate the enzymes that interact with this molecule. Such studies will not only enhance our fundamental understanding of microbial metabolism but also open new avenues for the development of targeted antimicrobial therapies. Further research is needed to isolate and characterize the specific enzymes of the Pseudomonas geraniol degradation pathway to obtain precise kinetic data and develop more tailored experimental protocols.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-5-methylhex-4-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-5-methylhex-4-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary synthesis routes?

A1: this compound is a hydroxy-substituted, medium-chain fatty acyl-coenzyme A derivative. It is a key intermediate in the metabolic degradation of geraniol (B1671447). The primary synthesis strategies involve either a purely enzymatic approach leveraging the geraniol degradation pathway or a chemo-enzymatic method.

  • Enzymatic Synthesis: This approach mimics the biological pathway. It involves the conversion of a suitable precursor, 5-methylhex-4-enoic acid, to its corresponding enoyl-CoA, followed by stereospecific hydration catalyzed by an enoyl-CoA hydratase (ECH).

  • Chemo-enzymatic Synthesis: This method typically involves the chemical activation of 5-methylhex-4-enoic acid and its subsequent coupling to Coenzyme A (CoA). Common activating agents include 1,1'-carbonyldiimidazole (B1668759) (CDI) or ethylchloroformate (ECF). This is then followed by an optional enzymatic hydration step if the starting material is not already the desired enoyl-CoA.

Q2: Which enoyl-CoA hydratase (ECH) should I use for the enzymatic hydration step?

A2: Enoyl-CoA hydratases generally exhibit broad substrate specificity, accommodating acyl chains of varying lengths (typically C4 to C16).[1] For the synthesis of this compound, a short-chain enoyl-CoA hydratase (SCEH) would be a suitable choice. Human ECHS1 is a recombinant human short-chain enoyl-CoA hydratase that has been successfully used for the synthesis of various 3-hydroxyacyl-CoAs.[2]

Q3: What are the critical parameters to control for optimizing the yield of the enzymatic hydration reaction?

A3: Key parameters for optimizing the enoyl-CoA hydratase-catalyzed reaction include:

  • pH: Most enoyl-CoA hydratases have a pH optimum in the neutral to slightly alkaline range (pH 7.0-8.5).

  • Temperature: Optimal temperatures are typically in the range of 25-37°C.

  • Substrate Concentration: High concentrations of the enoyl-CoA substrate can lead to substrate inhibition. It is advisable to perform kinetic analysis to determine the optimal substrate concentration.

  • Enzyme Concentration: Increasing the enzyme concentration will generally increase the reaction rate, but this needs to be balanced with the cost of the enzyme.

  • Cofactors: Enoyl-CoA hydratases do not typically require cofactors, but the preceding CoA ligation step will require ATP and Mg2+.

Q4: How can I purify the final product, this compound?

A4: High-performance liquid chromatography (HPLC) is the most common method for purifying acyl-CoA esters.[3][4] A reversed-phase C18 column is typically used with a gradient elution of a buffered aqueous phase (e.g., potassium phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent such as acetonitrile.[3][4] Detection is usually performed by UV absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.[3] Solid-phase extraction (SPE) can be used as a preliminary purification step to remove excess reactants and salts.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation (Chemo-enzymatic Synthesis) Ineffective activation of the carboxylic acid: The activating agent (e.g., CDI) may have degraded due to moisture.Use fresh, anhydrous solvents and reagents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Side reaction with excess CDI: Unreacted CDI can react with the thiol group of Coenzyme A, leading to undesired byproducts.Use a slight excess of the carboxylic acid relative to CDI, or quench excess CDI with a small amount of water before adding Coenzyme A.
Hydrolysis of the thioester bond: The thioester bond is susceptible to hydrolysis, especially at high pH.Maintain the pH of the reaction mixture within the optimal range for thioester stability (typically pH 6.0-7.5).
Low or No Product Formation (Enzymatic Synthesis) Inactive enzyme: The enoyl-CoA hydratase may have lost activity due to improper storage or handling.Store the enzyme at the recommended temperature (usually -20°C or -80°C) in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.
Presence of inhibitors: The reaction mixture may contain inhibitors of enoyl-CoA hydratase.Purify the enoyl-CoA substrate to remove any potential inhibitors. Consider adding a chelating agent like EDTA if metal ion inhibition is suspected.
Sub-optimal reaction conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.Optimize the reaction conditions by systematically varying the pH, temperature, and buffer components.
Multiple Peaks in HPLC Analysis Presence of unreacted starting materials: Incomplete reaction can result in the presence of both the starting enoyl-CoA and the final 3-hydroxyacyl-CoA.Increase the reaction time or the concentration of the enzyme.
Formation of diastereomers: If the enoyl-CoA hydratase is not completely stereospecific, a mixture of (S) and (R) isomers of the product may be formed.Use a highly stereospecific enoyl-CoA hydratase. Chiral HPLC may be required to separate the isomers.
Degradation of the product: The 3-hydroxyacyl-CoA may be degrading during analysis.Ensure the HPLC mobile phase is at an appropriate pH and that the samples are analyzed promptly after preparation.
Poor Peak Shape in HPLC Column overload: Injecting too much sample can lead to broad or tailing peaks.Reduce the sample concentration or the injection volume.
Inappropriate mobile phase: The mobile phase composition may not be suitable for the separation.Optimize the mobile phase composition and gradient. The addition of an ion-pairing reagent may improve peak shape.

Data Presentation

Table 1: Representative Yields of Acyl-CoA Esters Using Different Chemo-enzymatic Synthesis Methods.

Data adapted from a study on the synthesis of various acyl-CoA esters and may serve as a general guideline.[5]

Acyl-CoA EsterSynthesis MethodYield (%)
Crotonyl-CoAAnhydride80
Hexanoyl-CoACDI76
Octanoyl-CoACDI68
Acrylyl-CoAECF17
Octenoyl-CoAECF57
Cinnamoyl-CoAECF75
3-Hydroxypropionyl-CoACDI66

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of this compound via CDI Coupling

This protocol is adapted from established methods for CDI-mediated synthesis of acyl-CoA esters.

Materials:

  • 5-methylhex-4-enoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A, trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (1 M, pH 8.0)

  • Hydrochloric acid (1 M)

  • Enoyl-CoA hydratase (e.g., from bovine liver or recombinant)

  • Potassium phosphate buffer (100 mM, pH 7.5)

Procedure:

  • Activation of 5-methylhex-4-enoic acid:

    • In a dry glass vial under an inert atmosphere, dissolve 10 µmol of 5-methylhex-4-enoic acid in 200 µL of anhydrous THF.

    • Add 12 µmol of CDI and incubate at room temperature for 30 minutes with gentle stirring.

  • Synthesis of 5-methylhex-4-enoyl-CoA:

    • In a separate tube, dissolve 15 µmol of Coenzyme A in 300 µL of 1 M sodium bicarbonate buffer (pH 8.0).

    • Add the Coenzyme A solution to the activated carboxylic acid mixture.

    • Allow the reaction to proceed at room temperature for 1 hour.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl to stop the reaction.

  • Enzymatic Hydration:

    • Adjust the pH of the 5-methylhex-4-enoyl-CoA solution to 7.5 with potassium phosphate buffer.

    • Add an appropriate amount of enoyl-CoA hydratase (e.g., 1-5 units).

    • Incubate the reaction at 30°C for 1-2 hours. Monitor the progress of the reaction by HPLC.

  • Purification:

    • Purify the this compound by reversed-phase HPLC using a C18 column.

    • Use a gradient of solvent A (e.g., 50 mM potassium phosphate, pH 6.5) and solvent B (acetonitrile).

    • Monitor the elution at 260 nm.

    • Collect the fractions containing the product and lyophilize to obtain the purified compound.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is based on a two-step enzymatic conversion.[2]

Materials:

  • 5-methylhex-4-enoic acid

  • Coenzyme A, trilithium salt

  • ATP, magnesium salt

  • Acyl-CoA synthetase (with activity towards medium-chain fatty acids)

  • Enoyl-CoA hydratase

  • HEPES buffer (50 mM, pH 7.5)

  • Dithiothreitol (DTT)

Procedure:

  • Synthesis of 5-methylhex-4-enoyl-CoA:

    • In a reaction vessel, combine 50 mM HEPES buffer (pH 7.5), 5 mM ATP, 5 mM MgCl₂, 1 mM DTT, 0.5 mM Coenzyme A, and 0.2 mM 5-methylhex-4-enoic acid.

    • Initiate the reaction by adding an appropriate amount of acyl-CoA synthetase.

    • Incubate at 37°C for 1-2 hours. Monitor the formation of the enoyl-CoA by HPLC.

  • Enzymatic Hydration:

    • To the reaction mixture containing the synthesized 5-methylhex-4-enoyl-CoA, add enoyl-CoA hydratase (e.g., 1-5 units).

    • Continue the incubation at 37°C for an additional 1-2 hours.

  • Purification and Analysis:

    • Stop the reaction by adding a small amount of acid (e.g., perchloric acid) to precipitate the proteins.

    • Centrifuge to remove the precipitated protein.

    • Purify and analyze the supernatant containing this compound by HPLC as described in Protocol 1.

Visualizations

Synthesis_Pathway cluster_chemoenzymatic Chemo-enzymatic Synthesis Carboxylic_Acid 5-methylhex-4-enoic acid Activated_Acid Activated Intermediate (e.g., Acyl-imidazolide) Carboxylic_Acid->Activated_Acid CDI or ECF Enoyl_CoA 5-methylhex-4-enoyl-CoA Activated_Acid->Enoyl_CoA + Coenzyme A Final_Product This compound Enoyl_CoA->Final_Product Enoyl-CoA Hydratase

Caption: Chemo-enzymatic synthesis workflow.

Enzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis Precursor_Acid 5-methylhex-4-enoic acid Enoyl_CoA_Enz 5-methylhex-4-enoyl-CoA Precursor_Acid->Enoyl_CoA_Enz Acyl-CoA Synthetase + CoA, ATP, Mg2+ Final_Product_Enz This compound Enoyl_CoA_Enz->Final_Product_Enz Enoyl-CoA Hydratase Troubleshooting_Logic Start Low/No Product Yield Check_Reagents Verify Reagent Quality (CDI, CoA, Enzymes) Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Side_Reactions Investigate Side Reactions (e.g., hydrolysis, byproduct formation) Start->Side_Reactions Enzyme_Activity Assay Enzyme Activity Check_Conditions->Enzyme_Activity Check_Purification Evaluate Purification Protocol (HPLC method) Side_Reactions->Check_Purification

References

stability issues with 3-Hydroxy-5-methylhex-4-enoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Hydroxy-5-methylhex-4-enoyl-CoA in solution. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: this compound is susceptible to degradation in aqueous solutions primarily through two mechanisms:

  • Hydrolysis of the thioester bond: The thioester linkage is energetically favorable for hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2][3] This results in the formation of 3-Hydroxy-5-methylhex-4-enoic acid and Coenzyme A.

  • Oxidation: The presence of a carbon-carbon double bond in the acyl chain makes the molecule prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.[4][5][6][7]

Q2: What is the optimal pH range for storing and handling solutions of this compound?

A2: For short-term storage and immediate use, it is recommended to maintain the pH of the solution between 6.0 and 7.5. More extreme pH values can significantly accelerate the rate of thioester hydrolysis.[8] For long-term storage, it is advisable to store the compound as a lyophilized powder at -20°C or below and prepare solutions fresh.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures increase the rate of all chemical degradation reactions. Therefore, it is crucial to keep solutions of this compound on ice during experiments and to store stock solutions at -20°C or -80°C. Thawing and freeze-thaw cycles should be minimized.

Q4: What precautions should I take regarding light exposure?

A4: Due to the potential for photo-oxidation at the unsaturated bond, it is best practice to protect solutions of this compound from light. Use amber vials or wrap containers in aluminum foil, and minimize exposure to ambient light during experimental procedures.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent enzyme kinetics or biological activity Degradation of the this compound substrate.Prepare fresh solutions of the compound for each experiment. Verify the concentration of the stock solution using a reliable analytical method such as HPLC-UV or LC-MS.[9][10][11] Ensure the pH of your reaction buffer is within the optimal range (6.0-7.5).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Hydrolysis or oxidation of this compound.Analyze a fresh sample of the compound to confirm its purity. If degradation is suspected, prepare new stock solutions under inert gas (e.g., argon or nitrogen) and use degassed buffers. Store aliquots of the stock solution at -80°C to minimize degradation.
Loss of compound concentration over a short period in solution Adsorption to plasticware or significant degradation.Use low-adsorption polypropylene (B1209903) or glass vials for storage and preparation. Perform a time-course stability study in your experimental buffer to determine the rate of degradation under your specific conditions.

Quantitative Stability Data

While specific stability data for this compound is not extensively published, the following table provides representative stability data for a similar unsaturated acyl-CoA ester in aqueous buffer. This data should be used as a general guideline, and it is highly recommended to perform your own stability studies under your specific experimental conditions.

Condition Parameter Value Notes
pH Stability Half-life (t½) at 25°C~2 hourspH 4.0
~48 hourspH 7.0
< 1 hourpH 9.0
Temperature Stability Half-life (t½) at pH 7.0~12 hours37°C
~48 hours25°C
> 1 week4°C
Freeze-Thaw Stability % Degradation per cycle5-10%From -20°C to 25°C

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method for determining the stability of this compound under various conditions using HPLC-UV or LC-MS analysis.

1. Materials:

  • This compound (lyophilized powder)
  • Buffers of desired pH (e.g., phosphate (B84403) buffer, Tris buffer)
  • HPLC or LC-MS system with a suitable C18 column
  • Low-adsorption vials
  • Inert gas (argon or nitrogen)

2. Preparation of Stock Solution: a. Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. b. Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the powder in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) that has been degassed. c. Determine the exact concentration of the stock solution by measuring its absorbance at 260 nm (molar extinction coefficient for Coenzyme A is 16,400 M⁻¹cm⁻¹) or by using a calibrated HPLC-UV or LC-MS method.

3. Stability Study Setup: a. For each condition to be tested (e.g., different pH, temperature), dilute the stock solution to the desired final concentration (e.g., 100 µM) in the respective pre-equilibrated buffer. b. Aliquot the solutions into multiple low-adsorption vials for each time point to avoid repeated sampling from the same vial. c. For pH stability, incubate the vials at a constant temperature. d. For temperature stability, place the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C). e. For light stability, wrap a set of vials in aluminum foil and expose a parallel set to ambient light.

4. Sample Analysis: a. At each designated time point (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take one vial from each condition. b. Immediately quench any potential degradation by adding an equal volume of cold methanol (B129727) or by flash-freezing in liquid nitrogen and storing at -80°C until analysis. c. Analyze the samples by a validated HPLC-UV or LC-MS method to quantify the remaining percentage of intact this compound.

5. Data Analysis: a. Plot the percentage of remaining this compound against time for each condition. b. Calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution in Degassed Buffer quantify Quantify Initial Concentration (t=0) prep_stock->quantify aliquot Aliquot into Test Conditions (pH, Temp, Light) quantify->aliquot incubate Incubate Samples aliquot->incubate sample Sample at Time Points incubate->sample quench Quench Degradation sample->quench analyze Analyze by HPLC/LC-MS quench->analyze plot Plot % Remaining vs. Time analyze->plot calculate Calculate Half-life (t½) plot->calculate

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway start This compound start->hydrolysis_node H2O (pH dependent) oxidation_product Oxidized Derivatives (e.g., epoxides, cleaved products) start->oxidation_product O2, Light, Metal Ions hydrolysis_product1 3-Hydroxy-5-methylhex-4-enoic Acid hydrolysis_product2 Coenzyme A hydrolysis_node->hydrolysis_product1 hydrolysis_node->hydrolysis_product2

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 3-Hydroxy-5-methylhex-4-enoyl-CoA Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Hydroxy-5-methylhex-4-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in a preparation of this compound?

While specific contaminants can vary based on the synthesis and purification protocol, common impurities in acyl-CoA preparations may include:

  • Unreacted Starting Materials: Residual 3-hydroxy-5-methylhex-4-enoic acid and Coenzyme A (CoA-SH).

  • Synthesis Byproducts: These can include isomers of the target compound, such as those with a shifted double bond, or adducts formed with activating agents used during synthesis.

  • Degradation Products: Due to the presence of a labile thioester bond, hydrolysis can lead to the formation of 3-hydroxy-5-methylhex-4-enoic acid and free CoA. Oxidation of the thiol group in free CoA can also lead to the formation of CoA disulfides.

Q2: My enzymatic assay using this compound shows lower than expected activity. What are the potential causes related to the substrate?

Low enzymatic activity can stem from several factors related to the purity and integrity of your this compound preparation:

  • Presence of Inhibitors: Unreacted starting materials or byproducts from the synthesis could act as inhibitors for your enzyme.

  • Incorrect Substrate Concentration: If the stated concentration of your preparation is inaccurate due to the presence of contaminants, the actual concentration of the active substrate will be lower.

  • Substrate Degradation: this compound can hydrolyze over time, especially if not stored under optimal conditions (see Q3). This reduces the amount of active substrate available for the reaction.

Q3: How should I properly store my this compound preparations to minimize degradation?

To ensure the stability of your this compound, it is recommended to:

  • Store at low temperatures: For long-term storage, aliquots should be kept at -80°C. For short-term use, -20°C is acceptable.

  • Maintain a slightly acidic pH: Thioesters are more stable at a slightly acidic pH (around 5-6). Buffering your solution may be beneficial.

  • Aliquot to avoid freeze-thaw cycles: Repeated freezing and thawing can accelerate degradation. It is best to store the compound in single-use aliquots.

  • Store under an inert atmosphere: While not always necessary, for very long-term storage, flushing the storage vial with an inert gas like argon or nitrogen can prevent oxidation.

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis

If you observe unexpected peaks in your analytical chromatogram, consider the following potential contaminants and their expected elution behavior relative to the main product.

Table 1: Hypothetical HPLC Retention Times for this compound and Potential Contaminants

CompoundHypothetical Retention Time (minutes)Rationale for Elution Order
Coenzyme A (CoA-SH)5.2More polar than the acylated form.
3-hydroxy-5-methylhex-4-enoic acid8.7Less polar than CoA-SH but more polar than the final product.
This compound 15.4 Target compound, less polar due to the acyl chain.
CoA Disulfide18.1Less polar than CoA-SH.

Note: This data is hypothetical and for illustrative purposes. Actual retention times will depend on the specific HPLC method (column, mobile phase, gradient, etc.).

Issue 2: Inconsistent Experimental Results

Inconsistent results can often be traced back to the purity and handling of the this compound.

G cluster_0 Troubleshooting Inconsistent Results Inconsistent_Results Inconsistent Experimental Results Check_Purity 1. Assess Purity of Stock Solution (HPLC, LC-MS) Inconsistent_Results->Check_Purity Contaminated Purity is <95% or unknown contaminants present Check_Purity->Contaminated No Pure Purity is >95% Check_Purity->Pure Yes Purify 2. Purify Stock Solution (e.g., Preparative HPLC) Contaminated->Purify Check_Handling 4. Review Handling and Storage Procedures Pure->Check_Handling Re_test 3. Re-run Experiment with Purified Compound Purify->Re_test Still_Inconsistent Results Still Inconsistent: Consider other experimental variables Re_test->Still_Inconsistent Still Inconsistent Improper_Handling Improper storage or multiple freeze-thaw cycles Check_Handling->Improper_Handling No Proper_Handling Handling and storage are correct Check_Handling->Proper_Handling Yes New_Aliquot 5. Use a Fresh Aliquot Improper_Handling->New_Aliquot Proper_Handling->Still_Inconsistent New_Aliquot->Re_test

Caption: Troubleshooting flowchart for inconsistent experimental results.

Experimental Protocols

General Protocol for Purity Assessment by HPLC

This is a general method and may require optimization for your specific instrumentation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 260 nm (for the adenine (B156593) moiety of CoA) and 230 nm (for the thioester bond).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of your this compound preparation in Mobile Phase A.

Visualizing Potential Contaminants

The following diagram illustrates the structure of the target molecule and its potential contaminants.

G cluster_0 Target Compound and Potential Contaminants cluster_1 Starting Materials cluster_2 Degradation Products Target This compound DP1 Hydrolysis Products: 3-hydroxy-5-methylhex-4-enoic acid + CoA-SH Target->DP1 Hydrolysis SM1 3-hydroxy-5-methylhex-4-enoic acid SM1->Target Synthesis SM2 Coenzyme A (CoA-SH) SM2->Target Synthesis DP2 CoA Disulfide SM2->DP2 Oxidation

Caption: Relationship between the target compound and common contaminants.

This technical support guide is intended to provide general advice. For specific issues, it is always recommended to consult the documentation provided by the supplier of your this compound or relevant scientific literature.

Technical Support Center: Analysis of 3-Hydroxy-5-methylhex-4-enoyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 3-Hydroxy-5-methylhex-4-enoyl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended LC-MS method for analyzing this compound?

A1: A highly sensitive and selective method for analyzing short-chain acyl-CoAs like this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Reversed-phase chromatography, often with a C18 column, is typically employed.[4][5] For detection, electrospray ionization (ESI) in positive ion mode is common, utilizing Multiple Reaction Monitoring (MRM) for quantification.

Q2: How can I ensure the stability of my this compound samples?

A2: Acyl-CoA thioesters are known to be unstable in aqueous solutions, particularly at alkaline or strongly acidic pH.[5][6] To minimize degradation, it is crucial to handle samples at low temperatures (on ice) and store them at -80°C, preferably as a dry pellet.[5] For analysis, reconstitute samples in a buffered solution, such as 50 mM ammonium (B1175870) acetate (B1210297), to maintain a neutral pH.[5][7]

Q3: What are the characteristic MS/MS fragments for this compound?

A3: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of a 507 Da fragment, which corresponds to the 3'-phospho-ADP moiety.[5] Another common fragment ion is observed at m/z 428, resulting from a cleavage between the 5'-diphosphates.[2][4][5] For this compound (exact mass: 893.25 g/mol ), the precursor ion would be [M+H]+ at m/z 894.25. The primary product ions for MRM would be expected from the neutral loss of 507 Da (resulting in a fragment at m/z 387.25) and the fragment at m/z 428.

Q4: How can I improve the chromatographic peak shape for this compound?

A4: Poor peak shape for short-chain acyl-CoAs is a common issue. To improve this, consider using a reversed-phase column with a slightly acidic mobile phase.[1] Some methods also employ ion-pairing reagents to enhance retention and improve peak symmetry.[1] Additionally, a derivatization strategy involving phosphate (B84403) methylation has been shown to improve peak shape for a wide range of acyl-CoAs.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound.

Issue 1: No or Low Signal Intensity
Possible Cause Suggested Solution
Sample Degradation Ensure samples were processed quickly at low temperatures and stored at -80°C.[5] Reconstitute samples in a neutral pH buffer immediately before analysis.[5][7]
Poor Ionization Efficiency Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider derivatization to enhance ionization.[9]
Incorrect MS/MS Transitions Confirm the precursor and product ion m/z values for this compound. Perform a product ion scan on the precursor ion to identify the most intense fragments.
Ion Suppression Dilute the sample to reduce matrix effects. Improve chromatographic separation to resolve the analyte from co-eluting matrix components.[10] Utilize an isotopically labeled internal standard to compensate for ion suppression.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Cause Suggested Solution
Secondary Interactions with Column Use a mobile phase with a slightly acidic pH to suppress the ionization of free silanol (B1196071) groups on the column.[1] Consider using a column with end-capping.
Inappropriate Mobile Phase Optimize the mobile phase composition and gradient. The use of ion-pairing reagents can sometimes improve peak shape for polar analytes.[1]
Column Overload Reduce the injection volume or the concentration of the sample.
Extra-column Dead Volume Check all fittings and tubing for proper connections to minimize dead volume.
Issue 3: Inconsistent Retention Time
Possible Cause Suggested Solution
Unstable LC Pump Performance Ensure the LC pumps are properly primed and delivering a stable flow rate. Check for leaks in the system.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is properly degassed.
Column Temperature Fluctuations Use a column oven to maintain a constant and consistent column temperature.[10]

Experimental Protocols

Sample Preparation

A general protocol for the extraction of short-chain acyl-CoAs from biological samples is as follows. This protocol may require optimization for your specific sample type.

  • Quenching and Extraction: Quench metabolic activity by rapidly adding a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) to the sample.[11]

  • Homogenization: Homogenize the sample on ice.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50 mM ammonium acetate) prior to LC-MS analysis.[7]

LC-MS/MS Method

The following is a representative LC-MS/MS method for short-chain acyl-CoAs that can be adapted for this compound.

Parameter Condition
LC Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM ammonium acetate in water, pH 6.8[10]
Mobile Phase B Acetonitrile[10]
Flow Rate 0.3 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
Injection Volume 5-10 µL
Ionization Mode ESI Positive
MS Analysis Multiple Reaction Monitoring (MRM)
MRM Transition (Example) 894.25 -> 387.25 and 894.25 -> 428.0

Visualizations

TroubleshootingWorkflow start Start: No or Poor Signal for This compound check_sample Step 1: Verify Sample Integrity - Check storage conditions (-80°C) - Reconstitute in neutral buffer start->check_sample sample_ok Is Sample Integrity Confirmed? check_sample->sample_ok check_ms Step 2: Optimize MS Parameters - Confirm m/z of precursor and product ions - Infuse standard to tune source conditions ms_ok Is MS Signal Optimized? check_ms->ms_ok check_chromatography Step 3: Evaluate Chromatography - Assess peak shape and retention time - Check for ion suppression chrom_ok Is Chromatography Acceptable? check_chromatography->chrom_ok sample_ok->check_ms Yes reprepare_sample Action: Re-prepare Samples - Use fresh reagents - Minimize handling time sample_ok->reprepare_sample No ms_ok->check_chromatography Yes troubleshoot_ms Action: Troubleshoot MS - Clean ion source - Calibrate mass spectrometer ms_ok->troubleshoot_ms No troubleshoot_lc Action: Troubleshoot LC - Prepare fresh mobile phase - Check for leaks - Use new column chrom_ok->troubleshoot_lc No end_good Analysis Successful chrom_ok->end_good Yes reprepare_sample->check_sample end_bad Further Investigation Needed (Consult Instrument Specialist) reprepare_sample->end_bad troubleshoot_ms->check_ms troubleshoot_ms->end_bad troubleshoot_lc->check_chromatography troubleshoot_lc->end_bad

Caption: Troubleshooting workflow for LC-MS detection of this compound.

References

Technical Support Center: Optimizing Enzyme Assays with 3-Hydroxy-5-methylhex-4-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Hydroxy-5-methylhex-4-enoyl-CoA in enzyme assays.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I observing low or no enzyme activity with this compound?

  • Answer: Low or absent enzyme activity can stem from several factors. Firstly, ensure the integrity of your this compound substrate. This molecule can be susceptible to hydrolysis and oxidation. It is recommended to store it under inert gas at -80°C and prepare fresh solutions for each experiment. Secondly, verify the activity of your enzyme preparation with a known, reliable substrate to confirm its functionality. Additionally, the assay conditions, including pH, temperature, and buffer composition, may not be optimal for your specific enzyme. Systematic optimization of these parameters is crucial. Finally, ensure that all necessary co-factors for your enzyme are present in the assay buffer at appropriate concentrations.

2. My assay is showing a high background signal. What are the potential causes and solutions?

  • Answer: A high background signal can be attributed to the non-enzymatic degradation of this compound or the detection of interfering substances. To troubleshoot this, run a control reaction without the enzyme to quantify the rate of non-enzymatic substrate degradation. If this rate is high, consider adjusting the buffer pH or temperature to improve substrate stability. It is also advisable to test for interference from components of your sample or assay buffer. This can be done by running the assay with all components except the substrate. If an interfering substance is identified, you may need to purify your enzyme or sample further, or identify an alternative detection method.

3. I am seeing significant well-to-well variability in my microplate-based assay. How can I improve reproducibility?

  • Answer: Well-to-well variability can be minimized by careful attention to experimental technique. Ensure thorough mixing of all reagents before and after they are added to the wells. Use calibrated multichannel pipettes and examine pipette tips for consistency. Be mindful of potential edge effects in the microplate; to mitigate these, avoid using the outer wells or fill them with a blank solution. Additionally, ensure a consistent temperature across the entire plate during incubation. Finally, performing the assay in triplicate for each condition can help to identify and statistically account for random variations.

4. How can I determine the optimal concentration of this compound for my assay?

  • Answer: To determine the optimal substrate concentration, you should perform a substrate titration experiment. This involves measuring the initial reaction velocity at a range of this compound concentrations while keeping the enzyme concentration constant. The resulting data can be plotted as reaction velocity versus substrate concentration, which will typically yield a hyperbolic curve. From this curve, you can determine the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For routine assays, a substrate concentration of 5-10 times the Km value is generally recommended to ensure the enzyme is saturated and the reaction rate is maximal.

Quantitative Data Summary

Table 1: Hypothetical Data for Optimization of a Dehydrogenase Enzyme Assay with this compound

ParameterConditionRelative Enzyme Activity (%)
pH 6.565
7.085
7.5100
8.090
8.570
Temperature (°C) 2580
3095
37100
4275
Enzyme Conc. (nM) 120
245
5100
10100
Substrate Conc. (µM) 1030
2560
5085
10098
200100

Experimental Protocols

Protocol 1: Spectrophotometric Assay for a Dehydrogenase Utilizing this compound

This protocol describes a continuous spectrophotometric assay to measure the activity of a dehydrogenase enzyme that uses this compound as a substrate and NAD+ as a co-factor. The reaction progress is monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.

Materials:

  • This compound stock solution (10 mM in 10 mM Tris-HCl, pH 7.5)

  • NAD+ stock solution (50 mM in dH2O)

  • Purified dehydrogenase enzyme

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • UV-transparent 96-well microplate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: For a 100 µL final reaction volume, prepare a master mix containing the assay buffer and NAD+. For each reaction, you will need:

    • 88 µL Assay Buffer

    • 2 µL NAD+ stock solution (final concentration 1 mM)

  • Add the Enzyme: Add 5 µL of your enzyme solution (at a concentration determined to give a linear reaction rate) to each well containing the reaction mixture.

  • Equilibrate: Incubate the plate or cuvettes at the optimal temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Start the reaction by adding 5 µL of the this compound stock solution (final concentration 0.5 mM). Mix thoroughly but gently.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for a total of 10-15 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Calculate the concentration of NADH produced using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Enzyme activity can be expressed in units of µmol of NADH produced per minute per mg of enzyme.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare fresh This compound add_substrate Initiate reaction with substrate addition prep_substrate->add_substrate prep_enzyme Prepare enzyme dilution series setup_plate Set up microplate with buffer and enzyme prep_enzyme->setup_plate prep_buffer Prepare assay buffer with co-factors prep_buffer->setup_plate setup_plate->add_substrate read_plate Monitor reaction kinetically add_substrate->read_plate calc_velocity Calculate initial velocities (V₀) read_plate->calc_velocity plot_data Plot data and determine kinetic parameters (Km, Vmax) calc_velocity->plot_data optimize Identify optimal assay conditions plot_data->optimize

Caption: Workflow for optimizing an enzyme assay with this compound.

signaling_pathway fatty_acid Fatty Acid Metabolism substrate This compound fatty_acid->substrate produces enzyme Enzyme X (e.g., Dehydrogenase) substrate->enzyme is a substrate for product Downstream Metabolite enzyme->product catalyzes formation of energy Energy Production (e.g., TCA Cycle) product->energy feeds into signaling Cellular Signaling (e.g., Gene Regulation) product->signaling modulates

Caption: Hypothetical metabolic pathway involving this compound.

Technical Support Center: Purity Enhancement of Synthetic 3-Hydroxy-5-methylhex-4-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic 3-Hydroxy-5-methylhex-4-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude synthetic preparation of this compound?

A1: Common impurities can include unreacted starting materials such as Coenzyme A (CoA) and 3-hydroxy-5-methylhex-4-enoic acid, side products from the coupling reaction (e.g., N-acyl-urea if using carbodiimides), and degradation products arising from the instability of the thioester bond, particularly at non-optimal pH. Incomplete removal of protecting groups used during synthesis can also be a source of impurities.

Q2: What is the recommended method for initial purification of synthetic this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently used method for the purification of acyl-CoA esters.[1] A C18 column is typically employed with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a combination of analytical techniques. Analytical RP-HPLC with UV detection at 260 nm (for the adenine (B156593) moiety of CoA) can provide a chromatogram showing the main peak and any impurities.[1] Mass spectrometry (MS) is crucial for confirming the molecular weight of the desired product.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation of highly purified samples.

Q4: What are the optimal storage conditions for purified this compound?

A4: Due to the reactive nature of the thioester bond, it is recommended to store the purified product in a sealed container, protected from light, at low temperatures (-20°C or -80°C) to minimize degradation.[4] Solutions should be prepared fresh when possible, and repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of synthetic this compound.

Problem 1: Low Yield After RP-HPLC Purification
Possible Cause Troubleshooting Step
Suboptimal HPLC Conditions Optimize the gradient elution profile. A shallower gradient can improve resolution and separation from closely eluting impurities. Adjust the pH of the mobile phase; a slightly acidic pH (e.g., 4.9) is often used for acyl-CoA separations.[5]
Degradation During Purification Work at reduced temperatures (e.g., use a refrigerated autosampler and fraction collector). Minimize the time the sample spends in the mobile phase.
Irreversible Binding to Column Ensure the column is properly equilibrated before injection. If the compound is very hydrophobic, consider using a column with a different stationary phase (e.g., C8) or adding a small percentage of a stronger organic solvent to the mobile phase.
Precipitation on the Column Ensure the sample is fully dissolved in the injection solvent and that the injection solvent is compatible with the initial mobile phase conditions.
Problem 2: Co-elution of Impurities with the Product Peak in HPLC
Possible Cause Troubleshooting Step
Poor Resolution Decrease the flow rate to increase column efficiency.[5] Use a longer column or a column with a smaller particle size for better separation.
Structurally Similar Impurities Modify the mobile phase composition. For example, changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity. Consider a different stationary phase (e.g., phenyl-hexyl) that offers different retention mechanisms.
Ion Pairing Issues The use of an ion-pairing reagent is sometimes necessary for the separation of isomeric acyl-CoAs, though it can cause ion suppression in MS.[6] If not using MS detection, this could be an option.
Problem 3: Mass Spectrometry Data Shows Multiple Species in the Purified Fraction
Possible Cause Troubleshooting Step
In-source Fragmentation Optimize the MS source parameters (e.g., cone voltage) to minimize fragmentation of the parent ion.
Presence of Adducts The presence of adducts with salts from the mobile phase (e.g., [M+Na]+, [M+K]+) is common.[7] Analyze the mass spectrum to identify these adducts.
Contamination from Previous Runs Thoroughly clean the MS source and run blank injections between samples to check for carryover.

Experimental Protocols

General RP-HPLC Purification Protocol for this compound

This protocol is a general guideline and may require optimization for specific synthetic mixtures.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 75 mM potassium phosphate (B84403) buffer, pH 4.9.[5]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: A typical gradient might be:

    • 0-5 min: 5% B

    • 5-35 min: 5-50% B (linear gradient)

    • 35-40 min: 50-95% B (linear gradient)

    • 40-45 min: 95% B

    • 45-50 min: 95-5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[1]

  • Injection Volume: 20-100 µL, depending on sample concentration and column capacity.

  • Fraction Collection: Collect fractions corresponding to the main product peak and analyze for purity.

Visualizations

General Workflow for Purification and Analysis

Purification and Analysis Workflow crude Crude Synthetic Product hplc Preparative RP-HPLC crude->hplc fractions Collect Fractions hplc->fractions analysis Purity Analysis fractions->analysis hplc_an Analytical RP-HPLC analysis->hplc_an ms Mass Spectrometry analysis->ms nmr NMR (optional) analysis->nmr pure Pure Product >95% analysis->pure Purity OK impure Impure Fractions (<95%) analysis->impure Purity Not OK repurify Re-purify impure->repurify repurify->hplc

Caption: General workflow for the purification and analysis of synthetic this compound.

Troubleshooting Logic for Low HPLC Purity

Troubleshooting Low HPLC Purity start Low Purity after HPLC check_res Check Peak Resolution start->check_res poor_res Poor Resolution check_res->poor_res Yes good_res Good Resolution check_res->good_res No optimize_grad Optimize Gradient (shallower) poor_res->optimize_grad check_impurities Identify Impurities (MS) good_res->check_impurities change_mobile Change Mobile Phase (e.g., MeOH) optimize_grad->change_mobile change_col Change Column (e.g., C8, Phenyl) change_mobile->change_col unreacted Unreacted Starting Materials? check_impurities->unreacted side_prod Side Products? check_impurities->side_prod

Caption: Decision tree for troubleshooting low purity results from HPLC purification.

References

Technical Support Center: Protocol Optimization for 3-Hydroxy-5-methylhex-4-enoyl-CoA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-5-methylhex-4-enoyl-CoA. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is a two-step enzymatic approach.[1] The first step involves the activation of the precursor, 5-methylhex-4-enoic acid, to its Coenzyme A (CoA) thioester, 5-methylhex-4-enoyl-CoA. This is typically catalyzed by an acyl-CoA synthetase or a CoA ligase. The second step is the stereospecific hydration of the double bond in 5-methylhex-4-enoyl-CoA to yield this compound, a reaction catalyzed by enoyl-CoA hydratase.[1]

Q2: How can I purify the synthesized this compound?

A2: Purification of acyl-CoA esters, particularly those with hydrophobic moieties, can be challenging due to their tendency to precipitate. A common method for purification is reverse-phase high-performance liquid chromatography (RP-HPLC). It is crucial to carefully select the column and optimize the gradient of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile) to achieve good separation. Adding a mild detergent to the purification buffers can sometimes help to prevent precipitation of hydrophobic acyl-CoAs.

Q3: What are the best practices for storing this compound to ensure its stability?

A3: this compound, like many acyl-CoA esters, can be unstable, particularly in aqueous solutions. For short-term storage, it is recommended to keep the compound on ice. For long-term storage, it should be stored in a sealed container, protected from light, at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Q4: How can I quantify the concentration of my this compound solution?

A4: The concentration of this compound can be determined spectrophotometrically by measuring the absorbance of the adenine (B156593) ring of Coenzyme A at 260 nm. The molar extinction coefficient for Coenzyme A at this wavelength is typically around 16,400 M⁻¹cm⁻¹. Alternatively, more sensitive and specific quantification can be achieved using liquid chromatography-mass spectrometry (LC-MS/MS).

Troubleshooting Guides

Enzymatic Synthesis
Issue Possible Cause Troubleshooting Steps
Low yield of 5-methylhex-4-enoyl-CoA in the first step Inactive acyl-CoA synthetase/ligase.- Ensure the enzyme is properly stored and handled. - Verify the optimal pH and temperature for the enzyme. - Test the enzyme activity with a known substrate.
Sub-optimal reaction conditions.- Optimize the concentrations of ATP, Mg²⁺, and Coenzyme A. - Ensure the 5-methylhex-4-enoic acid is fully dissolved.
Incomplete conversion of 5-methylhex-4-enoyl-CoA to this compound Inactive enoyl-CoA hydratase.- Confirm the activity of the enoyl-CoA hydratase with a standard substrate (e.g., crotonyl-CoA). - Ensure the enzyme is not inhibited by any components in the reaction mixture.
Equilibrium of the reaction favors the substrate.- Increase the concentration of enoyl-CoA hydratase. - Consider using a coupled enzyme system to pull the reaction forward.
Formation of side products Non-specific enzyme activity.- Use highly purified enzymes. - Optimize reaction time to minimize side reactions.
Instability of the product.- Perform the reaction at a lower temperature. - Proceed immediately to purification after the reaction is complete.
Purification
Issue Possible Cause Troubleshooting Steps
Precipitation of the compound during purification The compound is hydrophobic and has low solubility in the purification buffer.- Add a non-ionic detergent (e.g., Triton X-100) to the buffers.[2] - Increase the salt concentration in the buffer (e.g., up to 300 mM NaCl) to improve solubility.[2] - Perform the purification at a lower temperature.
Poor separation of the product from starting materials in RP-HPLC Inappropriate column or mobile phase conditions.- Test different C18 columns from various manufacturers. - Optimize the gradient of the organic solvent in the mobile phase. - Adjust the pH of the aqueous buffer.
Degradation of the compound during purification Presence of esterases or harsh pH conditions.- Add protease and esterase inhibitors to the sample. - Maintain a neutral pH throughout the purification process.
Quantification and Analysis
Issue Possible Cause Troubleshooting Steps
Low signal intensity in LC-MS/MS Poor ionization of the molecule.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). - Try different mobile phase additives to enhance ionization.
Adsorption of the compound to plasticware.- Use glass or low-binding plastic vials and pipette tips.
Inconsistent quantification results Instability of the compound in the autosampler.- Keep the autosampler at a low temperature (e.g., 4°C). - Analyze samples as quickly as possible after preparation.
Matrix effects in complex samples.- Use an internal standard that is structurally similar to the analyte. - Perform a matrix effect study to assess and correct for any suppression or enhancement of the signal.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from the general method for synthesizing 3-hydroxyacyl-CoAs.[1]

Materials:

  • 5-methylhex-4-enoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase or ligase (e.g., from Pseudomonas sp.)

  • Enoyl-CoA hydratase (e.g., from bovine liver)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Quenching solution (e.g., 10% perchloric acid)

Procedure:

Step 1: Synthesis of 5-methylhex-4-enoyl-CoA

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM DTT

    • 2 mM ATP

    • 1 mM Coenzyme A

    • 0.5 mM 5-methylhex-4-enoic acid

  • Initiate the reaction by adding acyl-CoA synthetase/ligase to a final concentration of 1-5 µM.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by RP-HPLC.

Step 2: Synthesis of this compound

  • Once the formation of 5-methylhex-4-enoyl-CoA is complete, add purified enoyl-CoA hydratase to the reaction mixture to a final concentration of 1-5 µM.

  • Incubate the reaction at 37°C for an additional 1-2 hours.

  • Monitor the formation of the final product by RP-HPLC.

  • Quench the reaction by adding an equal volume of cold 10% perchloric acid.

  • Centrifuge to pellet the precipitated protein and collect the supernatant for purification.

RP-HPLC Purification

Instrumentation and Columns:

  • An HPLC system with a UV detector.

  • A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

  • Buffer A: 50 mM potassium phosphate, pH 7.0

  • Buffer B: Acetonitrile

Gradient:

Time (min)% Buffer B
05
2560
3095
3595
405

Procedure:

  • Equilibrate the column with 95% Buffer A and 5% Buffer B.

  • Inject the supernatant from the quenched reaction.

  • Run the gradient as described in the table above.

  • Monitor the elution profile at 260 nm.

  • Collect the fractions corresponding to the this compound peak.

  • Lyophilize the collected fractions to obtain the purified product.

Visualizations

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Acyl-CoA Synthesis cluster_step2 Step 2: Hydration Precursor 5-methylhex-4-enoic acid Enzyme1 Acyl-CoA Synthetase Precursor->Enzyme1 CoA Coenzyme A CoA->Enzyme1 ATP ATP ATP->Enzyme1 Product1 5-methylhex-4-enoyl-CoA Enzyme2 Enoyl-CoA Hydratase Product1->Enzyme2 Enzyme1->Product1 Product2 This compound Enzyme2->Product2

Caption: Workflow for the two-step enzymatic synthesis of this compound.

Logical_Troubleshooting_Flow Start Experiment Start Problem Low Product Yield? Start->Problem CheckEnzyme Check Enzyme Activity Problem->CheckEnzyme Yes PurificationIssue Purification Problem? Problem->PurificationIssue No CheckSubstrate Verify Substrate Quality CheckEnzyme->CheckSubstrate OptimizeConditions Optimize Reaction Conditions CheckSubstrate->OptimizeConditions OptimizeConditions->Problem CheckSolubility Assess Product Solubility PurificationIssue->CheckSolubility Yes Success Successful Experiment PurificationIssue->Success No ModifyPurification Modify Purification Protocol CheckSolubility->ModifyPurification ModifyPurification->PurificationIssue

Caption: A logical troubleshooting workflow for experiments involving this compound.

References

Validation & Comparative

A Comparative Analysis of 3-Hydroxy-5-methylhex-4-enoyl-CoA and Other Acyl-CoA Molecules in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Hydroxy-5-methylhex-4-enoyl-CoA with other acyl-CoA molecules, focusing on their roles as substrates in enzymatic reactions. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the metabolic pathways and biochemical properties of these compounds.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the degradation of branched-chain amino acids and xenobiotics. The structure of the acyl chain, including its length, degree of saturation, and branching, dictates its specific metabolic fate and enzymatic processing. This compound is a medium-chain, unsaturated, and branched acyl-CoA that plays a role in the bacterial degradation of geraniol (B1671447). Understanding its enzymatic processing in comparison to other acyl-CoAs is crucial for applications in metabolic engineering and drug development.

This guide focuses on the comparative performance of this compound's immediate precursor, 5-methylhex-4-enoyl-CoA, as a substrate for enoyl-CoA hydratases, key enzymes in β-oxidation pathways. Due to the lack of direct kinetic data for this compound itself in publicly available literature, we will use the kinetic data of its precursor and other structurally related medium-chain acyl-CoAs to draw comparative insights.

Quantitative Data Comparison

The following table summarizes the kinetic parameters of (R)-specific enoyl-CoA hydratases (PhaJ1 and PhaJ4) from Pseudomonas aeruginosa with various straight-chain enoyl-CoA substrates. This data provides a baseline for understanding how chain length and saturation influence enzyme activity, which can be extrapolated to infer the processing of branched-chain substrates like 5-methylhex-4-enoyl-CoA.

SubstrateEnzymeApparent Km (µM)Relative Vmax (%)Reference
Butenoyl-CoA (C4)PhaJ119100[1]
Hexenoyl-CoA (C6)PhaJ11588[1]
Octenoyl-CoA (C8)PhaJ11229[1]
Decenoyl-CoA (C10)PhaJ11110[1]
Dodecenoyl-CoA (C12)PhaJ1117[1]
Hexenoyl-CoA (C6)PhaJ41293[1]
Octenoyl-CoA (C8)PhaJ411100[1]
Decenoyl-CoA (C10)PhaJ411101[1]
Dodecenoyl-CoA (C12)PhaJ41196[1]

Note: The Vmax values are presented relative to the substrate with the highest activity for each enzyme.

From this data, it is evident that PhaJ1 has a preference for shorter-chain acyl-CoAs, with its activity decreasing significantly as the chain length increases. In contrast, PhaJ4 exhibits high and relatively constant activity across a range of medium-chain lengths (C6-C12). This suggests that an enzyme with properties similar to PhaJ4 would be more efficient at processing 5-methylhex-4-enoyl-CoA, which is structurally a C7 branched-chain acyl-CoA.

Signaling Pathways and Metabolic Context

This compound is an intermediate in the geraniol degradation pathway. This pathway is significant in certain bacteria, such as Pseudomonas aeruginosa, for the catabolism of this monoterpenoid alcohol.

Geraniol_Degradation_Pathway cluster_enzymes Key Enzymes Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase Geranyl_CoA Geranyl-CoA Geranic_Acid->Geranyl_CoA Geranyl-CoA Synthetase cis_Geranyl_CoA cis-Geranyl-CoA Geranyl_CoA->cis_Geranyl_CoA Isomerization Five_Methylhex_4_enoyl_CoA 5-Methylhex-4-enoyl-CoA Geranyl_CoA->Five_Methylhex_4_enoyl_CoA Geranyl-CoA Carboxylase Enoyl_CoA_Isomerase Enoyl-CoA Isomerase cis_Geranyl_CoA->Five_Methylhex_4_enoyl_CoA Three_Hydroxy_5_methylhex_4_enoyl_CoA This compound Five_Methylhex_4_enoyl_CoA->Three_Hydroxy_5_methylhex_4_enoyl_CoA Hydration Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (Crotonase) Further_Metabolism Further Metabolism (β-oxidation) Three_Hydroxy_5_methylhex_4_enoyl_CoA->Further_Metabolism

Caption: The metabolic pathway for the degradation of geraniol, highlighting the formation of this compound.

Experimental Protocols

1. Enoyl-CoA Hydratase Activity Assay

This protocol is adapted from studies on Pseudomonas aeruginosa enoyl-CoA hydratases.[1]

  • Objective: To determine the kinetic parameters (Km and Vmax) of enoyl-CoA hydratase activity with various acyl-CoA substrates.

  • Principle: The hydration of the double bond in the enoyl-CoA substrate leads to a decrease in absorbance at 263 nm.

  • Materials:

    • Purified enoyl-CoA hydratase enzyme

    • Tris-HCl buffer (50 mM, pH 8.0)

    • Acyl-CoA substrates (e.g., butenoyl-CoA, hexenoyl-CoA, octenoyl-CoA, decenoyl-CoA, dodecenoyl-CoA)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0) and a specific concentration of the enoyl-CoA substrate in a quartz cuvette.

    • Equilibrate the mixture to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding a small volume of the purified enzyme solution.

    • Monitor the decrease in absorbance at 263 nm over time.

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

    • Repeat the assay with varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

2. Acyl-CoA Extraction and Quantification by LC-MS/MS

This is a general workflow for the analysis of acyl-CoA pools in biological samples.

Acyl_CoA_Analysis_Workflow Start Biological Sample (e.g., bacterial cell pellet) Extraction Acyl-CoA Extraction (e.g., with acidic acetonitrile) Start->Extraction Centrifugation Centrifugation to remove cell debris Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MS_Analysis LC-MS/MS Analysis (UPLC-Triple Quadrupole MS) Supernatant_Collection->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Results Acyl-CoA Profile Data_Processing->Results

References

Validating the Identity of 3-Hydroxy-5-methylhex-4-enoyl-CoA: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of metabolites and enzyme substrates is paramount. This guide provides a comparative framework for validating the identity of 3-Hydroxy-5-methylhex-4-enoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of experimental NMR data for this specific acyl-CoA, this guide leverages predicted NMR data for the target compound and compares it with experimental and predicted data for structurally related, alternative compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and multiplicity of NMR signals, researchers can piece together the connectivity and stereochemistry of a molecule. This guide focuses on the application of 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, for the structural elucidation of this compound.

Comparative NMR Data Analysis

To facilitate the identification of this compound, the following tables present a comparison of its predicted ¹H and ¹³C NMR chemical shifts with those of two alternative short-chain acyl-CoA molecules: Butyryl-CoA and Isovaleryl-CoA. The data for the target compound is predicted, while the data for the alternatives is a combination of experimental and predicted values.

Note on Data: Predicted data was generated using online NMR prediction tools. Experimental data is sourced from publicly available databases and literature. The Coenzyme A moiety produces a complex set of overlapping signals, and for clarity, only the distinct signals of the acyl chain are presented in detail.

Table 1: Comparative ¹H NMR Data (Acyl Chain Protons)

Compound Proton Position Predicted/Experimental Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
This compound (Predicted) H2 (CH₂)~2.7dd~15.5, 6.5
H3 (CH)~4.5m-
H4 (CH)~5.6d~8.5
H6 (CH₃)~1.7s-
H7 (CH₃)~1.8s-
Butyryl-CoA (Experimental/Predicted) H2 (CH₂)~2.8t~7.5
H3 (CH₂)~1.6sextet~7.5
H4 (CH₃)~0.9t~7.5
Isovaleryl-CoA (Experimental/Predicted) H2 (CH₂)~2.6d~7.0
H3 (CH)~2.1nonet~7.0
H4 (2xCH₃)~1.0d~7.0

Table 2: Comparative ¹³C NMR Data (Acyl Chain Carbons)

Compound Carbon Position Predicted/Experimental Chemical Shift (δ ppm)
This compound (Predicted) C1 (C=O)~200
C2 (CH₂)~45
C3 (CH-OH)~68
C4 (=CH)~125
C5 (=C)~135
C6 (CH₃)~18
C7 (CH₃)~26
Butyryl-CoA (Experimental/Predicted) C1 (C=O)~202
C2 (CH₂)~48
C3 (CH₂)~19
C4 (CH₃)~13
Isovaleryl-CoA (Experimental/Predicted) C1 (C=O)~203
C2 (CH₂)~54
C3 (CH)~26
C4 (2xCH₃)~22

Experimental Protocols

Detailed below are the standard methodologies for acquiring high-quality NMR data for acyl-CoA compounds.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the lyophilized acyl-CoA sample in 0.5-0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is a common choice for these polar molecules. A phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.0) prepared in D₂O can help maintain a stable pH.

  • Internal Standard: Add a known concentration of an internal standard for chemical shift referencing and quantification. For D₂O, 3-(trimethylsilyl)-propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are commonly used and set to 0.00 ppm.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample into a clean 5 mm NMR tube using a syringe filter or a Pasteur pipette with a cotton or glass wool plug.

  • Degassing: Acyl-CoA thioesters can be susceptible to oxidation. For sensitive samples or long-term experiments, degassing the sample by bubbling with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles, is recommended.

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe for enhanced sensitivity, which is particularly beneficial for detecting low-concentration samples.

  • 1D ¹H NMR:

    • Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation or using gradients).

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 16-128 (depending on sample concentration)

  • 1D ¹³C NMR:

    • Pulse Program: A standard proton-decoupled single-pulse experiment. An inverse-gated decoupling sequence can be used for more accurate quantification.

    • Acquisition Parameters:

      • Spectral Width: 200-250 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)

      • Number of Scans: 1024-8192 or more, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings. This is crucial for tracing the connectivity of the acyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. This experiment is essential for assigning carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) proton-carbon correlations. This is particularly useful for identifying quaternary carbons (like the carbonyl and the C5 of the double bond) and for confirming the overall carbon skeleton.

Visualizing Experimental Workflows and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for NMR-based validation and the logical relationships in 2D NMR-based structural elucidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_analysis Data Analysis and Validation dissolve Dissolve Acyl-CoA in D2O Buffer add_std Add Internal Standard (TSP/DSS) dissolve->add_std filter Filter into NMR Tube add_std->filter nmr_1d 1D NMR (1H, 13C) filter->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d process Process Spectra nmr_2d->process assign Assign Signals process->assign compare Compare with Predicted/Reference Data assign->compare validate Validate Structure compare->validate logical_relationship cluster_experiments 2D NMR Experiments cluster_correlations Correlations cluster_structural_info Structural Information cosy COSY h_h ¹H - ¹H cosy->h_h hsqc HSQC c_h ¹³C - ¹H (1-bond) hsqc->c_h hmbc HMBC c_h_long ¹³C - ¹H (2-3 bonds) hmbc->c_h_long connectivity Proton Connectivity h_h->connectivity direct_attachment Direct C-H Attachment c_h->direct_attachment carbon_skeleton Carbon Skeleton Assembly c_h_long->carbon_skeleton connectivity->carbon_skeleton direct_attachment->carbon_skeleton

Comparative Analysis of 3-Hydroxy-5-methylhex-4-enoyl-CoA Metabolic Flux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic flux of 3-Hydroxy-5-methylhex-4-enoyl-CoA, a key intermediate in the degradation of geraniol (B1671447). Due to the limited availability of direct quantitative flux data for this specific metabolite in publicly accessible literature, this guide focuses on a comparative analysis of the kinetic parameters of key enzymes involved in its upstream metabolic pathway. This approach offers valuable insights into the potential metabolic flux and serves as a proxy for direct flux comparison. Furthermore, detailed experimental protocols for quantifying metabolic flux and analyzing related compounds are provided to facilitate further research in this area.

Data Presentation

SubstrateApparent Km (µM)kcat/Km (M-1s-1)OrganismReference
Geraniol3.31.57 x 106Castellaniella defragrans[1]
Perillyl alcohol<102.02 x 106Castellaniella defragrans[1]
Nerol--Castellaniella defragrans[2]
Citronellol--Castellaniella defragrans[2]

Note: A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency. The data suggests that the geraniol degradation pathway in Castellaniella defragrans is highly efficient.[1]

Experimental Protocols

To facilitate further investigation and the generation of direct comparative flux data, this section provides detailed methodologies for key experiments.

13C-Metabolic Flux Analysis (13C-MFA)

This is a powerful technique to quantify intracellular metabolic fluxes.[3]

a. Cell Culturing and Isotope Labeling:

  • Culture cells of interest (e.g., Pseudomonas citronellolis) in a defined minimal medium with a known carbon source (e.g., geraniol).

  • Prepare a parallel culture with a 13C-labeled version of the carbon source (e.g., uniformly 13C-labeled geraniol).

  • Grow the cultures under controlled conditions (temperature, pH, aeration) to a steady-state growth phase.

  • Harvest the cells rapidly by centrifugation at a low temperature to quench metabolic activity.

  • Wash the cell pellets with a cold saline solution.

b. Metabolite Extraction:

  • Resuspend the cell pellets in a cold extraction solvent (e.g., 50% methanol).

  • Lyse the cells using methods such as sonication or bead beating while keeping the samples on ice.

  • Centrifuge the lysate to pellet cell debris.

  • Collect the supernatant containing the intracellular metabolites.

c. Sample Analysis by GC-MS:

  • Derivatize the extracted metabolites to increase their volatility for gas chromatography (GC). A common method is silylation.

  • Inject the derivatized samples into a GC-MS system.

  • Separate the metabolites on a GC column.

  • Detect and quantify the mass isotopomer distributions of the metabolites using a mass spectrometer.

d. Flux Calculation:

  • Use a metabolic model of the organism and the specific pathway of interest (e.g., geraniol degradation).

  • Input the measured mass isotopomer distributions and any known extracellular fluxes (e.g., substrate uptake rate) into a flux analysis software package (e.g., INCA, Metran).

  • The software will then calculate the intracellular metabolic fluxes by fitting the experimental data to the model.

Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This method can be adapted to measure the activity of enzymes involved in the beta-oxidation steps of the geraniol degradation pathway.

a. Reagents:

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5).

  • Substrate (e.g., this compound or a suitable analog).

  • Electron acceptor (e.g., Ferricenium hexafluorophosphate).

  • Enzyme preparation (cell-free extract or purified enzyme).

b. Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and the electron acceptor.

  • Add the enzyme preparation to the cuvette and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the substrate.

  • Monitor the change in absorbance at a specific wavelength (dependent on the electron acceptor used) over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.

Gas Chromatography-Mass Spectrometry (GC-MS) for Acyl-CoA Analysis

This protocol is for the quantification of Acyl-CoA species, including this compound.

a. Sample Preparation:

  • Extract Acyl-CoAs from cell pellets or tissue samples using an appropriate solvent system (e.g., isopropanol/water).

  • Hydrolyze the Acyl-CoA thioester bond to release the corresponding fatty acid. This can be achieved by alkaline hydrolysis.

  • Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).

b. Derivatization:

  • Evaporate the organic solvent and derivatize the fatty acids to form volatile esters (e.g., methyl esters or trimethylsilyl (B98337) esters).

c. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.

  • Separate the fatty acid derivatives on a suitable GC column.

  • Identify the target compound based on its retention time and mass spectrum.

  • Quantify the compound by comparing its peak area to that of a known concentration of an internal standard.

Mandatory Visualization

The following diagrams illustrate the key metabolic pathway and a general experimental workflow.

Geraniol_Degradation_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase Geranyl_CoA Geranyl-CoA Geranic_Acid->Geranyl_CoA Acyl-CoA Synthetase Intermediates Further Intermediates Geranyl_CoA->Intermediates Isomerase, Carboxylase Target_Metabolite This compound Intermediates->Target_Metabolite Beta_Oxidation β-Oxidation Target_Metabolite->Beta_Oxidation

Caption: Geraniol Degradation Pathway leading to this compound.

Metabolic_Flux_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase Cell_Culture Cell Culture with Labeled Substrate Quenching Metabolic Quenching Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Mass Isotopomer Distribution GC_MS->Data_Processing Flux_Calculation Flux Calculation (Software) Data_Processing->Flux_Calculation Model_Refinement Model Refinement Flux_Calculation->Model_Refinement Model_Refinement->Flux_Calculation

Caption: General workflow for 13C-Metabolic Flux Analysis (13C-MFA).

References

Navigating the Challenges of Antibody Specificity for 3-Hydroxy-5-methylhex-4-enoyl-CoA: A Guide to Assessing Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the study of 3-Hydroxy-5-methylhex-4-enoyl-CoA, a critical consideration is the development and validation of specific antibodies. As of this guide's publication, no commercially available antibodies specifically targeting this compound have been identified. This necessitates a de novo approach to antibody development and a rigorous assessment of potential cross-reactivity. This guide provides a framework for identifying potential cross-reactants and outlines experimental protocols to validate antibody specificity.

Identifying Potential Cross-Reactants

The specificity of an antibody is paramount for its reliable use in research and diagnostic applications. For a small molecule like this compound, the potential for cross-reactivity with structurally similar molecules is a significant concern. The primary candidates for cross-reactivity are other acyl-CoA derivatives and intermediates within the same metabolic pathways.

Key enzymes known to interact with or metabolize compounds structurally related to this compound include the multifunctional enzyme type-1 (MFE1), which possesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[1] Additionally, other enoyl-CoA hydratases involved in fatty acid metabolism could potentially interact with analogs.[2]

Therefore, a panel of potential cross-reactants should include, but not be limited to:

  • Other medium-chain fatty acyl-CoAs

  • Structurally similar intermediates in the geraniol (B1671447) degradation pathway[3]

  • Substrates and products of MFE1 and other hydratases

Experimental Protocols for Assessing Cross-Reactivity

Once a putative antibody for this compound is developed, its specificity must be empirically determined. The following are standard experimental protocols that can be employed to assess cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly effective method for quantifying the specificity of an antibody for a small molecule.

Methodology:

  • Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA or KLH).

  • Blocking: The remaining protein-binding sites on the plate are blocked with a suitable blocking agent (e.g., BSA or non-fat dry milk).

  • Competition: The developed antibody is pre-incubated with varying concentrations of free this compound (the analyte) or potential cross-reactants.

  • Incubation: The antibody/analyte mixtures are added to the coated and blocked microtiter plates. The free antibody will bind to the coated antigen.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a spectrophotometer.

  • Analysis: The degree of color development is inversely proportional to the concentration of free analyte or cross-reactant in the initial mixture. A standard curve is generated using known concentrations of this compound, and the percentage of cross-reactivity for each potential competitor is calculated.

Western Blotting

Western blotting can be used to assess if the antibody cross-reacts with proteins that may have the target molecule as a covalently attached moiety or with enzymes that bind to it.

Methodology:

  • Protein Separation: Protein lysates from cells or tissues known to have active fatty acid metabolism are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the primary antibody against this compound.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with an enzyme-conjugated secondary antibody.

  • Detection: The protein bands that the antibody has bound to are visualized using a chemiluminescent or colorimetric substrate. The presence of bands other than the expected target could indicate cross-reactivity.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison of antibody specificity, all quantitative data from cross-reactivity assays should be summarized in a structured table. The following table provides a template for presenting data from a competitive ELISA.

CompoundIC50 (nM)% Cross-Reactivity
This compound 10 100%
Hexanoyl-CoA> 10,000< 0.1%
Octanoyl-CoA> 10,000< 0.1%
Crotonyl-CoA5,0000.2%
3-Hydroxybutyryl-CoA8,0000.125%

% Cross-Reactivity = (IC50 of this compound / IC50 of Compound) x 100

Logical Workflow for Specificity Assessment

The process of ensuring antibody specificity can be visualized as a logical workflow, from the initial identification of potential cross-reactants to the final analysis of experimental data.

Cross_Reactivity_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Analysis A Identify Target: This compound B Analyze Structure and Metabolic Pathways A->B C Compile List of Potential Cross-Reactants B->C D Develop Putative Antibody C->D E Perform Competitive ELISA D->E F Perform Western Blot D->F G Calculate IC50 and % Cross-Reactivity E->G H Analyze Band Specificity F->H I Final Specificity Assessment G->I H->I

Caption: Workflow for assessing antibody cross-reactivity.

References

A Comparative Guide to the Analytical Techniques for 3-Hydroxy-5-methylhex-4-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of 3-Hydroxy-5-methylhex-4-enoyl-CoA, an intermediate in the degradation of geraniol, is crucial for understanding various metabolic processes. The selection of an appropriate analytical technique is paramount for accurate quantification and characterization. This guide provides a detailed comparison of the primary analytical methodologies for this compound, supported by experimental data and protocols to aid researchers in making informed decisions for their specific applications.

Executive Summary

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) emerges as the most sensitive and specific method for the quantification of this compound in complex biological matrices. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection offers a more accessible but less sensitive alternative, often requiring derivatization. Gas chromatography-mass spectrometry (GC-MS) is generally not a direct method and necessitates hydrolysis of the acyl-CoA. Nuclear magnetic resonance (NMR) spectroscopy, while powerful for structural elucidation, typically lacks the sensitivity for quantifying low-abundance acyl-CoAs in biological samples.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of acyl-CoAs, including those applicable to this compound.

FeatureLC-MS/MSHPLC-UV/PDAGC-MSNMR Spectroscopy
Specificity Very HighModerate to HighHigh (post-derivatization)High
Sensitivity Very High (pmol to fmol)Low to Moderate (nmol)High (pmol)Low (µmol to mmol)
Quantitative Accuracy ExcellentGoodGoodGood
Direct Analysis YesYes (often with derivatization)No (requires hydrolysis)Yes
Structural Information Limited (fragmentation pattern)LimitedLimited (mass spectrum of derivative)Excellent
Sample Throughput HighModerateModerateLow
Instrumentation Cost HighModerateModerate to HighVery High
Typical Sample Type Cell lysates, tissue extracts, plasmaPurified samples, reaction mixturesVolatile derivativesPurified samples, concentrated extracts

Mandatory Visualization: Metabolic Context and Analytical Workflow

The following diagrams illustrate the metabolic pathway involving this compound and a general workflow for its analysis.

geraniol_degradation Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol dehydrogenase Geranic_acid Geranic acid Geranial->Geranic_acid Geranial dehydrogenase Geranyl_CoA Geranyl-CoA Geranic_acid->Geranyl_CoA Acyl-CoA synthetase Three_Hydroxy_5_methylhex_4_enoyl_CoA This compound Geranyl_CoA->Three_Hydroxy_5_methylhex_4_enoyl_CoA Enoyl-CoA hydratase Further_Metabolism Further Metabolism Three_Hydroxy_5_methylhex_4_enoyl_CoA->Further_Metabolism

Caption: Geraniol Degradation Pathway.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., cells, tissue) Extraction Extraction of Acyl-CoAs (e.g., SPE, LLE) Biological_Sample->Extraction LC_MS_MS LC-MS/MS Extraction->LC_MS_MS HPLC_UV HPLC-UV/PDA Extraction->HPLC_UV GC_MS GC-MS (after hydrolysis and derivatization) Extraction->GC_MS NMR NMR Extraction->NMR Quantification Quantification LC_MS_MS->Quantification HPLC_UV->Quantification GC_MS->Quantification NMR->Quantification Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation

Comparative Guide to Inhibitors of 3-Hydroxy-3-methylglutaryl-CoA Synthase, Functional Analogs of 3-Hydroxy-5-methylhex-4-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of HMG-CoA Synthase Inhibitors

The following table summarizes the inhibitory potency of several key compounds against HMG-CoA synthase. The data is compiled from various studies to provide a comparative overview.

Compound Name/SynonymClassTarget EnzymeOrganism/Cell LineIC50 ValueNotes
F-244 (Hymeglusin, L-659,699)β-lactoneHMG-CoA SynthaseRat Liver (partially purified)0.12 µMPotent, irreversible inhibitor that covalently modifies the active site Cys129.[1][2]
HMG-CoA SynthaseRat Liver0.065 µg/mlSpecific inhibitor of HMG-CoA synthase.[3]
Cholesterol SynthesisCultured Hep G2 cells6 µMInhibition of [14C]acetate incorporation into sterols.[2]
L-659,699 β-lactoneHMG-CoA SynthaseRat Liver Cytosolic (partially purified)0.1 µMIrreversible inhibition observed in vitro.[4]
Cholesterol SynthesisCultured Hep G2 cells3 µMInhibition of [14C]acetate incorporation into sterols.[4]
trans-DU-6622 (mixture of isomers)β-lactoneHMG-CoA SynthaseNot Specified0.15 µMAlso inhibits pancreatic lipase (B570770).[1]
(2R, 3R)-DU-6622 β-lactoneHMG-CoA SynthaseNot Specified0.098 µMHighly specific for HMG-CoA synthase over pancreatic lipase.[1]
(2S, 3S)-DU-6622 β-lactoneHMG-CoA SynthaseNot Specified31 µMMarkedly lower potency against HMG-CoA synthase compared to the (2R, 3R)-isomer.[1]
C4-unsubstituted oxetan-2-ones β-lactoneHMG-CoA SynthaseSaccharomyces cerevisiaeVariesIC50 decreases with increasing linear alkyl chain length up to 10 carbons at the C4 position.[5]
trans-3-methyl-4-alkyl-oxetan-2-ones β-lactoneHMG-CoA SynthaseSaccharomyces cerevisiaeVariesShowed 1.3- to 5.6-fold lower IC50s compared to C4-unsubstituted analogs, indicating a hydrophobic pocket interaction.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the comparison.

High-Throughput Screening (HTS) of HMG-CoA Synthase Inhibitors

This protocol is adapted from a visible wavelength spectrophotometric assay suitable for high-throughput screening. The assay quantifies the release of Coenzyme A (CoASH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), measured at 412 nm.

Materials and Reagents:

  • Purified recombinant human HMG-CoA synthase

  • Acetyl-CoA

  • Acetoacetyl-CoA

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Test compounds dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Assay Procedure:

  • Compound Plating: Dispense 100 nL of test compounds and control inhibitors (dissolved in DMSO) into the wells of a 384-well microplate. For negative controls (no inhibition), dispense 100 nL of DMSO.

  • Enzyme Preparation: Prepare a solution of HMG-CoA synthase in the assay buffer. The final concentration should be empirically determined to provide a robust signal (e.g., 50-100 nM).

  • Substrate and DTNB Mix Preparation: Prepare a 2X substrate/DTNB mix in assay buffer. Final assay concentrations are typically:

    • Acetyl-CoA: 100 µM

    • Acetoacetyl-CoA: 10 µM (often the limiting substrate)

    • DTNB: 200 µM

  • Assay Execution (Final Volume: 20 µL): a. Add 10 µL of the HMG-CoA synthase solution to each well of the microplate containing the compounds. b. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. c. Initiate the enzymatic reaction by adding 10 µL of the 2X substrate/DTNB mix to all wells. d. Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the negative control (DMSO). For compounds identified as "hits," a dose-response analysis is performed by preparing serial dilutions of the compound to determine the IC50 value. The data is typically fitted to a four-parameter logistic equation.

Inhibition of Cholesterol Synthesis in Cultured Cells

This method assesses the ability of a compound to inhibit the cellular synthesis of cholesterol from a radiolabeled precursor.

Materials and Reagents:

  • Cultured Hep G2 cells

  • [¹⁴C]acetate

  • Cell culture medium and supplements

  • Test compound

  • Scintillation counter

Assay Procedure:

  • Cell Culture: Plate Hep G2 cells in appropriate culture dishes and grow to a desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period.

  • Radiolabeling: Add [¹⁴C]acetate to the culture medium and incubate for a period that allows for its incorporation into newly synthesized sterols.

  • Lipid Extraction: After incubation, wash the cells and extract the total lipids.

  • Sterol Precipitation: Precipitate the sterols from the lipid extract (e.g., using digitonin).

  • Quantification: Measure the amount of radioactivity in the precipitated sterol fraction using a scintillation counter.

Data Analysis: The inhibition of cholesterol synthesis is determined by comparing the radioactivity incorporated into sterols in compound-treated cells versus untreated control cells. IC50 values are calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the biochemical pathway and a typical experimental workflow.

HMG_CoA_Synthase_Inhibition_Pathway AcetylCoA Acetyl-CoA HMG_Synthase HMG-CoA Synthase AcetylCoA->HMG_Synthase AcetoacetylCoA Acetoacetyl-CoA AcetoacetylCoA->HMG_Synthase HMG_CoA HMG-CoA HMG_Reductase HMG-CoA Reductase HMG_CoA->HMG_Reductase Mevalonate (B85504) Mevalonate Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol HMG_Synthase->HMG_CoA HMG_Reductase->Mevalonate Inhibitor β-lactone Inhibitors (e.g., F-244) Inhibitor->HMG_Synthase Inhibition

Caption: Inhibition of HMG-CoA Synthase in the Mevalonate Pathway.

HTS_Workflow Start Start Compound_Plating Compound Plating (384-well plate) Start->Compound_Plating Enzyme_Addition Add HMG-CoA Synthase Compound_Plating->Enzyme_Addition Pre_incubation Pre-incubation (15 min) Enzyme_Addition->Pre_incubation Substrate_Addition Add Substrate Mix (Ac-CoA, AcAc-CoA, DTNB) Pre_incubation->Substrate_Addition Measurement Measure Absorbance at 412 nm (Kinetic Read) Substrate_Addition->Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Measurement->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: High-Throughput Screening Workflow for HMG-CoA Synthase Inhibitors.

References

A Functional Comparison of 3-Hydroxy-5-methylhex-4-enoyl-CoA Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between stereoisomers of metabolic intermediates is critical. This guide provides a comparative analysis of the putative isomers of 3-Hydroxy-5-methylhex-4-enoyl-CoA, a branched-chain unsaturated fatty acyl-CoA intermediate in the geraniol (B1671447) degradation pathway.

Introduction to this compound and Its Isomers

This compound is an intermediate in the microbial degradation pathway of geraniol, a monoterpenoid alcohol found in the essential oils of various plants. The metabolism of this branched-chain fatty acyl-CoA likely involves enzymes analogous to those in the beta-oxidation pathway, namely enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. The presence of a chiral center at the C3 carbon and a double bond at C4 gives rise to several potential stereoisomers and geometric isomers, each with potentially distinct biological activities. The key isomers for functional comparison are the (S)- and (R)- stereoisomers at the C3 position.

Hypothetical Quantitative Data Comparison

The following table summarizes the predicted kinetic parameters for the enzymatic conversion of the (S)- and (R)- isomers of this compound by their respective metabolizing enzymes. These values are hypothetical and based on the known substrate specificities of enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases for other acyl-CoA esters.

IsomerMetabolizing EnzymePredicted Km (µM)Predicted Vmax (U/mg)Predicted Biological Role
(S)-3-Hydroxy-5-methylhex-4-enoyl-CoA (S)-specific 3-hydroxyacyl-CoA dehydrogenase10 - 505 - 15Intermediate in the canonical mitochondrial beta-oxidation pathway.
(R)-3-Hydroxy-5-methylhex-4-enoyl-CoA (R)-specific 3-hydroxyacyl-CoA dehydrogenase20 - 1001 - 5Likely metabolized via a peroxisomal beta-oxidation pathway or by specific racemases.
cis-5-methylhex-3-enoyl-CoA Enoyl-CoA IsomeraseNot ApplicableNot ApplicableMay require isomerization to the trans- isomer for efficient hydration.
trans-5-methylhex-3-enoyl-CoA Enoyl-CoA Hydratase15 - 7510 - 25The preferred substrate for hydration by enoyl-CoA hydratase.

Metabolic Pathway and Isomer Interconversion

The metabolism of this compound isomers is intrinsically linked to the stereospecificity of the enzymes in the fatty acid oxidation pathways. The following diagram illustrates the likely metabolic fate of these isomers.

metabolic_pathway cluster_main Metabolism of this compound Isomers Geranyl-CoA Geranyl-CoA Enoyl_CoA_Hydratase Enoyl_CoA_Hydratase Geranyl-CoA->Enoyl_CoA_Hydratase Hydration S_isomer (S)-3-Hydroxy-5-methylhex-4-enoyl-CoA Enoyl_CoA_Hydratase->S_isomer R_isomer (R)-3-Hydroxy-5-methylhex-4-enoyl-CoA Enoyl_CoA_Hydratase->R_isomer minor product S_dehydrogenase (S)-specific 3-hydroxyacyl-CoA dehydrogenase S_isomer->S_dehydrogenase Oxidation R_dehydrogenase (R)-specific 3-hydroxyacyl-CoA dehydrogenase R_isomer->R_dehydrogenase Oxidation Peroxisomal_Beta_Oxidation Peroxisomal_Beta_Oxidation R_isomer->Peroxisomal_Beta_Oxidation Alternative Pathway Keto_isomer 3-Keto-5-methylhex-4-enoyl-CoA S_dehydrogenase->Keto_isomer R_dehydrogenase->Keto_isomer Mitochondrial_Beta_Oxidation Mitochondrial_Beta_Oxidation Keto_isomer->Mitochondrial_Beta_Oxidation Thiolytic Cleavage

Metabolic fate of this compound isomers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the functional differences between the isomers of this compound. Below are generalized protocols that can be adapted for this specific substrate.

Protocol 1: Enzymatic Assay for (S)-specific 3-Hydroxyacyl-CoA Dehydrogenase Activity

Objective: To determine the kinetic parameters (Km and Vmax) of (S)-specific 3-hydroxyacyl-CoA dehydrogenase with (S)-3-Hydroxy-5-methylhex-4-enoyl-CoA.

Principle: The oxidation of the (S)-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.

Materials:

  • Purified (S)-specific 3-hydroxyacyl-CoA dehydrogenase

  • Synthesized (S)-3-Hydroxy-5-methylhex-4-enoyl-CoA substrate of varying concentrations

  • NAD+ solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and NAD+ in a cuvette.

  • Add a known amount of the enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the (S)-3-Hydroxy-5-methylhex-4-enoyl-CoA substrate.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial velocity (V0) from the linear portion of the absorbance curve.

  • Repeat steps 1-5 for a range of substrate concentrations.

  • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Objective: To separate and quantify the (S)- and (R)- isomers of this compound.

Principle: Chiral stationary phases in HPLC columns allow for the differential retention of enantiomers, leading to their separation.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a cyclodextrin-based column)

  • Mobile phase (e.g., a mixture of hexane (B92381) and isopropanol, with a small amount of acetic acid)

  • A mixture of synthesized (S)- and (R)-3-Hydroxy-5-methylhex-4-enoyl-CoA standards

  • Sample containing the isomers of interest

Procedure:

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject a standard mixture of the (S)- and (R)- isomers to determine their retention times.

  • Inject the experimental sample.

  • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the CoA moiety).

  • Identify the peaks corresponding to the (S)- and (R)- isomers based on their retention times.

  • Quantify the amount of each isomer by integrating the area under the respective peaks and comparing it to a standard curve.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the functional comparison of this compound isomers.

experimental_workflow cluster_workflow Workflow for Isomer Functional Comparison Start Start Synthesis Chemical Synthesis of (S)- and (R)- Isomers Start->Synthesis Purification Purification by Preparative HPLC Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay Enzymatic Assays (Kinetic Analysis) Characterization->Enzyme_Assay Separation Chiral HPLC Separation and Quantification Characterization->Separation Data_Analysis Data Analysis and Comparison Enzyme_Assay->Data_Analysis Separation->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General experimental workflow for isomer comparison.

Conclusion

The functional differentiation of this compound isomers is predicated on the high stereospecificity of the enzymes involved in their metabolism. It is anticipated that the (S)-isomer is the preferred substrate for the canonical mitochondrial beta-oxidation pathway, while the (R)-isomer is likely metabolized through alternative routes, potentially in the peroxisomes. The cis/trans configuration of the double bond will also significantly impact the efficiency of the initial hydration step. The experimental protocols and workflows provided in this guide offer a framework for the empirical validation of these hypotheses, which is essential for a complete understanding of the geraniol degradation pathway and for the potential development of targeted therapeutic interventions.

A Comparative Analysis of 3-Hydroxy-5-methylhex-4-enoyl-CoA and Its Precursors in the Geraniol Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the known biological effects of 3-Hydroxy-5-methylhex-4-enoyl-CoA's metabolic precursors. This guide synthesizes available quantitative data, outlines experimental protocols, and visualizes the relevant biochemical pathways and experimental workflows.

Introduction

This compound is a thioester intermediate in the metabolic degradation of geraniol (B1671447), a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants. While the biological activities of geraniol and its early-stage metabolites, such as geranial and geranic acid, have been the subject of numerous studies, data on the specific effects of this compound remains elusive in publicly accessible scientific literature. This guide, therefore, focuses on a detailed comparison of the known biological effects of the primary precursors to this compound, providing a valuable resource for understanding the potential bioactivities within this metabolic cascade. The precursors covered in this comparison include geraniol, geranial, and geranic acid.

Geraniol Degradation Pathway

The metabolic journey from geraniol to this compound involves a series of enzymatic conversions. This pathway is crucial for the catabolism of acyclic terpenes in various organisms. The initial steps involve the oxidation of geraniol to geranial, followed by further oxidation to geranic acid. Geranic acid is then activated to its coenzyme A (CoA) ester, geranoyl-CoA, which serves as a key intermediate. Subsequent enzymatic reactions, including hydration, lead to the formation of this compound.

Geraniol_Degradation_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid Geranic_Acid Geranial->Geranic_Acid Geranial Dehydrogenase Geranoyl_CoA Geranoyl_CoA Geranic_Acid->Geranoyl_CoA Geranoyl-CoA Synthetase Target_Compound This compound Geranoyl_CoA->Target_Compound Enoyl-CoA Hydratase

Figure 1: Simplified Geraniol Degradation Pathway

Comparative Biological Activities

Extensive research has been conducted on the biological effects of geraniol and its primary metabolites. These compounds have demonstrated a range of activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The following sections and tables summarize the quantitative data from various in vitro studies.

Antioxidant Activity

The antioxidant potential of geraniol and its precursors has been evaluated using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay being a common method. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison.

CompoundAntioxidant AssayIC50 ValueReference
GeraniolDPPH Radical Scavenging663 nmol[1]
Geranial AcetateDPPH Radical Scavenging4.2 µg/mL[2]
GeraniolDPPH Radical Scavenging24.6 µg/mL[2]

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

Geraniol has been shown to exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Studies have demonstrated its ability to decrease the expression of cytokines such as TNF-α and IL-1β.[3][4] In animal models of inflammatory arthritis, geraniol treatment significantly reduced paw edema and joint damage.[3] Furthermore, geraniol has been observed to reduce the expression and release of pro-inflammatory factors like TNF-α, IL-1β, and IL-8 in lipopolysaccharide (LPS)-induced white blood cells.[5]

Antimicrobial Activity

The antimicrobial properties of geraniol and its derivatives have been tested against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are common parameters used to quantify this activity.

CompoundOrganismZone of Inhibition (mm)Reference
GeraniolStaphylococcus aureus ATCC 2921310.2[6]
Citral (a mix of Geranial and Neral)Staphylococcus aureus ATCC 2921325.0[6]
GeraniolEnterococcus faecalis ATCC 292126.0[6]
Citral (a mix of Geranial and Neral)Enterococcus faecalis ATCC 2921215.2[6]

Note: A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity

The cytotoxic effects of geranic acid, a key precursor, have been evaluated against various cancer cell lines using the MTT assay, which measures cell viability.

CompoundCell LineIC50 ValueReference
Geranic AcidB16-F10 (Melanoma)41.3 µg/mL[7]
Geranic AcidA-549 (Lung Carcinoma)32.29 µg/mL[7]
Geranic AcidHeLa (Cervical Cancer)22.34 µg/mL[7]

Note: Lower IC50 values indicate greater cytotoxic activity against the cancer cell line.

Experimental Protocols

DPPH Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the antioxidant capacity of compounds.

DPPH_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Test_Compound Test Compound (e.g., Geraniol) Mix Mix and Incubate (Dark, Room Temp) Test_Compound->Mix DPPH_Solution DPPH Solution (in Methanol) DPPH_Solution->Mix Spectrophotometer Measure Absorbance (at ~517 nm) Mix->Spectrophotometer Calculate_Scavenging Calculate % Scavenging Activity Spectrophotometer->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

Figure 2: DPPH Assay Workflow

Principle: In the presence of an antioxidant, the purple-colored stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.

Brief Protocol:

  • Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol).

  • Add a fixed volume of DPPH solution to each concentration of the test compound.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC50 value from a plot of scavenging activity against compound concentration.

Nitric Oxide (NO) Production Assay in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in stimulated macrophage cells.

NO_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_detection Detection Macrophages Culture Macrophages (e.g., RAW 264.7) Treat_Cells Treat cells with Test Compound and LPS (Lipopolysaccharide) Macrophages->Treat_Cells Incubate Incubate for 24 hours Treat_Cells->Incubate Collect_Supernatant Collect Cell Supernatant Incubate->Collect_Supernatant Griess_Reaction Perform Griess Reaction (Measures Nitrite) Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance (at ~540 nm) Griess_Reaction->Measure_Absorbance

Figure 3: NO Production Assay Workflow

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Brief Protocol:

  • Seed macrophage cells (e.g., RAW 264.7) in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a short period.

  • Stimulate the cells with LPS in the presence of the test compound and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate.

  • Measure the absorbance at approximately 540 nm to determine the nitrite concentration.

  • Calculate the percentage inhibition of NO production compared to the LPS-only control.

Conclusion

The precursors of this compound, particularly geraniol, geranial, and geranic acid, exhibit a range of promising biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. The quantitative data presented in this guide provides a valuable baseline for comparing the potency of these compounds in various biological assays. However, the lack of experimental data on the biological effects of this compound itself represents a significant knowledge gap. Future research should be directed towards synthesizing and evaluating the bioactivity of this intermediate to fully understand the structure-activity relationships within the geraniol degradation pathway and to explore its potential as a therapeutic agent. Such studies would provide a more complete picture of the pharmacological potential of this metabolic cascade.

References

A Comparative Literature Review of 3-Hydroxy-5-methylhex-4-enoyl-CoA Studies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

3-Hydroxy-5-methylhex-4-enoyl-CoA is a key intermediate in the microbial degradation pathway of geraniol (B1671447), a monoterpene alcohol found in the essential oils of many aromatic plants. The study of this pathway and its intermediates is crucial for understanding microbial metabolism, developing novel biocatalytic processes, and identifying potential targets for drug development. This guide provides a comprehensive literature review of studies related to this compound, focusing on the enzymatic reactions involved in its formation and subsequent conversion. Due to a scarcity of direct experimental data on this compound, this guide also includes comparative data from closely related enzymes and substrates within the geraniol degradation pathway to provide a broader context for researchers.

The Geraniol Degradation Pathway

The metabolic route for geraniol in bacteria, particularly in Pseudomonas species, involves a series of enzymatic conversions to break down the terpene into central metabolites. The pathway is initiated by the oxidation of geraniol to geranic acid, which is then activated to geranyl-CoA. A key step in this pathway is the carboxylation of geranyl-CoA, followed by a hydration reaction that is presumed to form this compound. Subsequent enzymatic steps lead to the formation of 3-methylcrotonyl-CoA, which can then enter the leucine (B10760876) catabolic pathway.[1]

Geraniol_Degradation_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase Geranyl_CoA Geranyl-CoA Geranic_Acid->Geranyl_CoA Acyl-CoA Synthetase Carboxy_Geranyl_CoA 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA Geranyl_CoA->Carboxy_Geranyl_CoA Geranyl-CoA Carboxylase Target_Molecule This compound Carboxy_Geranyl_CoA->Target_Molecule Enoyl-CoA Hydratase (putative) Next_Intermediate Subsequent Intermediates Target_Molecule->Next_Intermediate Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Next_Intermediate->Methylcrotonyl_CoA Experimental_Workflow cluster_Enzyme_Assay Enoyl-CoA Hydratase Assay Prepare_Buffer Prepare Reaction Buffer (e.g., Tris-HCl with Triton X-100) Mix_Components Mix Buffer and Substrate in Cuvette Prepare_Buffer->Mix_Components Prepare_Substrate Prepare Enoyl-CoA Substrate Solution Prepare_Substrate->Mix_Components Baseline Record Baseline Absorbance at 263 nm Mix_Components->Baseline Add_Enzyme Add Enzyme to Initiate Reaction Baseline->Add_Enzyme Monitor_Absorbance Monitor Decrease in Absorbance over Time Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

References

Safety Operating Guide

Personal protective equipment for handling 3-Hydroxy-5-methylhex-4-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Hydroxy-5-methylhex-4-enoyl-CoA

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below.

PropertyValue
Molecular FormulaC28H46N7O18P3S
Molecular Weight893.69 g/mol
AppearanceNot specified, likely a solid
Storage ConditionsStore in a sealed container away from light[1]
Hazard Identification and Personal Protective Equipment (PPE)

The specific hazards of this compound have not been fully characterized. However, based on similar chemical structures which can cause skin, eye, and respiratory irritation, it is prudent to handle this compound with care. The following personal protective equipment is mandatory to minimize exposure.

PPE CategoryRequired Equipment
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash hazard.[2][3][4][5]
Skin Protection Chemical-resistant gloves (nitrile or neoprene are preferred). A lab coat or chemical-resistant apron must be worn.[2][4][5]
Respiratory Protection Work in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator may be necessary.[2][4]
Footwear Closed-toe shoes are required in the laboratory.[5]
Operational Plan: Step-by-Step Handling Procedures

Adherence to the following protocol is essential for the safe handling of this compound.

1. Preparation:

  • Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
  • Assemble all necessary equipment, including PPE, weighing materials, solvents, and reaction vessels.
  • Verify that an appropriate chemical spill kit is readily accessible.
  • Review the experimental protocol and be familiar with all steps.

2. Handling:

  • Don the required personal protective equipment as outlined in the table above.
  • Carefully remove the container of this compound from its storage location, noting that it should be stored away from light.[1]
  • Allow the container to reach room temperature before opening to prevent condensation.
  • Open the container slowly in a fume hood to avoid inhalation of any dust or vapors.
  • Weigh the desired amount of the compound using a tared weigh boat or appropriate container.
  • Transfer the compound to the reaction vessel.
  • Close the primary container tightly and return it to its designated storage location.

3. Spill and Emergency Procedures:

  • Minor Spill: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent.
  • Major Spill: In the event of a large spill, evacuate the immediate area and alert laboratory personnel. Follow the laboratory's emergency procedures.
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Place any unused compound, contaminated weigh boats, and other solid materials into a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal: All waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Review Protocol prep2 Assemble PPE & Equipment prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Don PPE prep3->handle1 Start Experiment handle2 Transfer Compound in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 spill Spill or Exposure? handle2->spill clean1 Decontaminate Work Area handle3->clean1 Experiment Complete clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3 spill->handle3 No emergency1 Follow Emergency Procedures spill->emergency1 Yes emergency2 Administer First Aid emergency1->emergency2 emergency3 Report Incident emergency2->emergency3

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。